Butyl Stearate
説明
特性
IUPAC Name |
butyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBTUVJTXULMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027013 | |
| Record name | Butyl octadecanoate | |
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Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; m[ = 19.5-20 deg C; [Hawley] Solid or colorless or very pale liquid (above 20 deg C); mp = 27 deg C; [HSDB] Odorless oily liquid; mp approximately 23 deg C; [MSDSonline], Solid, colourless, waxy solid, odourless or with a faintly fatty odour | |
| Record name | Octadecanoic acid, butyl ester | |
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| Record name | n-Butyl stearate | |
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| Record name | Butyl octadecanoate | |
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| Record name | Butyl stearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
343 °C, 343.00 °C. @ 25.00 mm Hg | |
| Record name | N-BUTYL STEARATE | |
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| Record name | Butyl octadecanoate | |
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Flash Point |
320 °F (160 °C) (CLOSED CUP) | |
| Record name | N-BUTYL STEARATE | |
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Solubility |
Insoluble in water; soluble in ethanol; very soluble in acetone, SOL IN MINERAL OR VEGETABLE OILS, SOLUBILITY IN WATER: 0.29% @ 25 °C, 1.7 mg/mL at 25 °C | |
| Record name | N-BUTYL STEARATE | |
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| Record name | Butyl octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.854 @ 25 °C/4 °C, 0.855-0.875 | |
| Record name | N-BUTYL STEARATE | |
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| Record name | Butyl stearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/640/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
11.4 (AIR= 1) | |
| Record name | N-BUTYL STEARATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |
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Vapor Pressure |
0.0000058 [mmHg], 5.80X10-6 mm Hg @ 25 °C | |
| Record name | n-Butyl stearate | |
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| Record name | N-BUTYL STEARATE | |
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Color/Form |
Crystals from alcohol, propanol, or ether, WAXY OR OILY (ABOVE 20 °C), COLORLESS OR VERY PALE YELLOW LIQUID ABOVE 20 °C | |
CAS No. |
123-95-5, 68154-28-9 | |
| Record name | Butyl stearate | |
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| Record name | BUTYL STEARATE | |
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| Record name | Octadecanoic acid, butyl ester | |
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| Record name | Butyl octadecanoate | |
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| Record name | Butyl stearate | |
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| Record name | BUTYL STEARATE | |
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| Record name | N-BUTYL STEARATE | |
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| Record name | Butyl octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
27 °C, 27.5 °C | |
| Record name | N-BUTYL STEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyl octadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
physical and chemical properties of butyl stearate for research applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of butyl stearate, alongside detailed experimental protocols relevant to its synthesis, purification, analysis, and application in research, with a particular focus on drug development.
Core Physical and Chemical Properties
This compound, the butyl ester of stearic acid, is a versatile fatty acid ester with a range of applications stemming from its characteristic properties. It is a colorless to pale yellow, oily liquid or waxy solid with a faint, fatty odor.[1] Its low viscosity and oily nature contribute to the formation of a non-greasy, hydrophobic film, making it a valuable component in various formulations.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| IUPAC Name | Butyl octadecanoate | [4] |
| Synonyms | n-Butyl stearate, Stearic acid butyl ester | [4] |
| CAS Number | 123-95-5 | |
| Molecular Formula | C₂₂H₄₄O₂ | |
| Molecular Weight | 340.58 g/mol | |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | |
| Odor | Faintly fatty odor | |
| Melting Point | 17-27 °C | |
| Boiling Point | 343 °C | |
| Density | ~0.86 g/cm³ at 20 °C | |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, and chloroform. | |
| Flash Point | ~160 °C (closed cup) | |
| Saponification Value | 160 - 175 mg KOH/g | |
| Acid Value | ≤ 1.0 mg KOH/g |
Research Applications in Drug Development and Beyond
This compound's unique combination of properties makes it a valuable excipient in the pharmaceutical industry and a useful compound in various other research fields.
-
Topical Formulations: As an emollient, this compound is used in medicinal creams and ointments to soften and soothe the skin. Its non-greasy and hydrophobic nature helps to form a protective barrier on the skin, retaining moisture.
-
Transdermal Drug Delivery: this compound can function as a plasticizer in transdermal patches. Plasticizers are added to polymer matrices to increase their flexibility, prevent cracking, and modulate drug release. Fatty acid esters like this compound are commonly used for this purpose.
-
Controlled Release Formulations: Research has indicated that this compound can be used to prolong the release of drugs from microspheres, suggesting its utility in developing controlled-release drug delivery systems.
-
Lubricant in Manufacturing: In the production of tablets and capsules, lubricants are essential to prevent the sticking of powders to manufacturing equipment. This compound can serve as a lubricant in such processes.
-
Other Industrial and Research Applications: It is also used as a lubricant in metalworking, a plasticizer for various polymers, and a solvent for dyes. In analytical chemistry, it can be used as an analytical standard.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a protocol for its application in a topical formulation.
Synthesis of this compound
This compound is typically synthesized through the Fischer esterification of stearic acid with n-butanol. Both chemical and enzymatic methods can be employed.
This protocol describes a common method for synthesizing this compound using a strong acid catalyst.
Materials:
-
Stearic Acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid
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Toluene (or another suitable solvent for azeotropic removal of water)
-
5% Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (NaCl) solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add stearic acid and n-butanol (a molar excess of n-butanol, e.g., 2-3 equivalents, is recommended to drive the reaction to completion).
-
Add a suitable solvent like toluene to facilitate azeotropic removal of water.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
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Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator to yield crude this compound.
This method offers a greener alternative to acid catalysis, proceeding under milder conditions.
Materials:
-
Stearic Acid
-
n-Butanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Heptane (or other suitable organic solvent)
Equipment:
-
Shaking incubator or temperature-controlled stirred reactor
-
Vacuum filtration apparatus
Procedure:
-
In a temperature-controlled reactor, dissolve stearic acid in heptane.
-
Add n-butanol to the mixture (a 1:2 molar ratio of acid to alcohol is a good starting point).
-
Add the immobilized lipase (e.g., 1% by weight of the substrates).
-
Incubate the reaction at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 250 rpm) for 24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing the acid value via titration.
-
Once the reaction reaches equilibrium (high conversion), stop the agitation.
-
Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product from synthesis can be purified to remove unreacted starting materials and byproducts.
Materials:
-
Crude this compound
-
0.05 M Sodium Hydroxide (NaOH) solution or 2% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Ethanol or other suitable solvent for crystallization
Equipment:
-
Separatory funnel
-
Beakers
-
Vacuum filtration apparatus
-
Apparatus for fractional freezing or crystallization
Procedure:
-
Wash the crude this compound with a 0.05 M NaOH solution or 2% NaHCO₃ solution in a separatory funnel to remove any residual acidic impurities.
-
Follow with several washes with deionized water until the aqueous layer is neutral.
-
For further purification, one of the following methods can be used:
-
Fractional Freezing: Cool the washed ester until it begins to solidify. The first crystals to form will be richer in this compound. Separate the solid from the remaining liquid. This process can be repeated for higher purity.
-
Crystallization: Dissolve the crude ester in a minimal amount of a suitable hot solvent (e.g., ethanol). Allow the solution to cool slowly to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Analysis by Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the purity of this compound.
Materials:
-
Purified this compound
-
High-purity solvent (e.g., hexane or isopropanol)
-
Internal standard (optional, e.g., a different fatty acid ester with a distinct retention time)
Equipment:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary GC column suitable for fatty acid ester analysis (e.g., a polar column like DB-FFAP or a mid-polar column like DB-5)
-
Autosampler or manual syringe
-
Data acquisition and processing software
Suggested GC-FID Parameters:
-
Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 10 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent. If using an internal standard, add it to the sample solution at a known concentration.
-
Instrument Setup: Set up the GC-FID with the parameters listed above.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (which can be confirmed by running a standard).
-
Purity is typically calculated as the area of the this compound peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.
-
Quantification can be performed more accurately using an internal or external standard calibration curve.
-
Application in a Topical Formulation: Emollient Cream
This protocol provides a basic framework for preparing an oil-in-water emollient cream using this compound and evaluating its properties.
Materials:
-
Oil Phase:
-
This compound (e.g., 5-15% w/w)
-
Cetyl Alcohol (thickener, e.g., 5% w/w)
-
Emulsifier (e.g., Sorbitan Monostearate, 3% w/w)
-
-
Aqueous Phase:
-
Purified Water (q.s. to 100%)
-
Glycerin (humectant, e.g., 5% w/w)
-
Emulsifier (e.g., Polysorbate 80, 2% w/w)
-
-
Preservative: (e.g., Phenoxyethanol, 0.5% w/w)
-
Active Pharmaceutical Ingredient (API): (optional, concentration depends on the drug)
Equipment:
-
Two beakers
-
Water bath or hot plate
-
Homogenizer or high-shear mixer
-
pH meter
-
Viscometer
Procedure:
-
Phase Preparation:
-
In one beaker, combine the oil phase ingredients (this compound, cetyl alcohol, sorbitan monostearate) and heat to 70-75 °C with stirring until all components are melted and uniform.
-
In a separate beaker, combine the aqueous phase ingredients (water, glycerin, polysorbate 80) and heat to 70-75 °C with stirring.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to form a stable emulsion.
-
-
Cooling and Final Additions:
-
Cool the emulsion slowly with gentle stirring.
-
When the temperature is below 40 °C, add the preservative and the API (if applicable).
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
-
Evaluation:
-
Physical Appearance: Visually inspect the cream for color, homogeneity, and texture.
-
pH: Measure the pH of the cream.
-
Viscosity: Determine the viscosity using a viscometer.
-
Spreadability: Assess the spreadability of the cream.
-
Stability: Conduct stability studies at different temperatures to check for phase separation or changes in physical properties over time.
-
Safety and Handling
This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling. Personal protective equipment, including gloves and safety glasses, should be worn. Handle in a well-ventilated area.
Disclaimer: This guide is intended for informational purposes for research and development professionals. The experimental protocols are provided as a starting point and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.
References
- 1. EP2298277A1 - Transdermal patch formulation - Google Patents [patents.google.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Butyl Stearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of butyl stearate in a range of common organic solvents. This compound, the butyl ester of stearic acid, is a non-toxic, biodegradable, and colorless to pale yellow oily liquid. It finds extensive application in the pharmaceutical, cosmetic, and food industries as an emollient, plasticizer, and lubricant.[1][2] A thorough understanding of its solubility is critical for formulation development, manufacturing processes, and quality control.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Butyl octadecanoate | [3][4] |
| CAS Number | 123-95-5 | [3] |
| Molecular Formula | C22H44O2 | |
| Molecular Weight | 340.58 g/mol | |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | |
| Melting Point | 17-22 °C | |
| Boiling Point | 220 °C @ 25 mmHg | |
| Density | 0.861 g/mL at 20 °C |
Solubility of this compound
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. This compound possesses a long, nonpolar hydrocarbon tail (from stearic acid) and a more polar ester head. This amphiphilic nature dictates its solubility profile.
Qualitative and Quantitative Solubility Data
Table 2 summarizes the solubility of this compound in various solvents.
| Solvent | Solvent Type | Solubility | Notes | Reference |
| Water | Highly Polar Protic | Insoluble | 1.7 mg/mL at 25 °C; 0.29% w/w at 25 °C | |
| Ethanol | Polar Protic | Soluble / Miscible | Miscible | |
| Acetone | Polar Aprotic | Very Soluble / Miscible | Miscible | |
| Chloroform | Moderately Polar | Soluble | ||
| Diethyl Ether | Nonpolar | Soluble | ||
| Hexane | Nonpolar | Soluble | ||
| Toluene | Nonpolar (Aromatic) | Soluble | Soluble in aromatic hydrocarbons | |
| Mineral Oil | Nonpolar | Soluble | ||
| Vegetable Oils | Nonpolar | Soluble |
Experimental Protocols for Solubility Determination
The solubility of this compound can be determined using several established experimental methods. The choice of method often depends on the required precision, the properties of the solute and solvent, and the available equipment. Two common methods are the gravimetric method and the spectroscopic method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid in a solvent. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Separation: The undissolved this compound is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved this compound.
-
Mass Determination: The container with the this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).
Caption: Experimental workflow for the gravimetric determination of solubility.
UV-Vis Spectroscopic Method
For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a sensitive and often more rapid method for determining solubility. This method requires the creation of a calibration curve to relate absorbance to concentration.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Saturation and Equilibration: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).
-
Separation and Dilution: After separation of the undissolved solute, a clear aliquot of the saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Solubility Calculation: The solubility of this compound in the solvent is calculated by taking into account the dilution factor.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, primarily the chemical nature of the solvent and the temperature.
Solvent Polarity
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The long hydrocarbon chain of this compound makes it predominantly nonpolar. Consequently, it exhibits higher solubility in nonpolar and moderately polar solvents that can effectively solvate the nonpolar alkyl chain. Its solubility decreases significantly in highly polar solvents like water, where the strong intermolecular forces of the solvent cannot be overcome to accommodate the large nonpolar solute molecule.
Caption: Relationship between solvent polarity and this compound solubility.
Temperature
For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. While specific data on the temperature dependence of this compound solubility in various organic solvents is not widely published, it is generally expected to follow this trend. Increased thermal energy helps to overcome the intermolecular forces in both the solute and the solvent, facilitating the dissolution process.
Conclusion
This compound is a versatile excipient with a solubility profile that makes it compatible with a wide range of nonpolar and moderately polar organic solvents. This technical guide has provided a summary of its known solubility characteristics and detailed experimental protocols for its determination. For researchers and formulation scientists, a clear understanding of these properties is essential for the successful development of pharmaceutical and other formulated products containing this compound. Further research to quantify the solubility of this compound in a broader range of organic solvents at various temperatures would be a valuable contribution to the field.
References
In-Depth Technical Guide: Thermal Decomposition of Butyl Stearate Under a Nitrogen Atmosphere
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of butyl stearate when subjected to analysis in an inert nitrogen atmosphere. This compound, an ester of butanol and stearic acid, finds applications in various fields, including as a plasticizer, emollient, and a phase change material (PCM) for thermal energy storage. Understanding its thermal stability is paramount for its safe and effective use, particularly in applications involving elevated temperatures. This document outlines the key decomposition parameters, details the experimental methodology for their determination, and presents a logical workflow for the analysis.
Quantitative Thermal Decomposition Data
Thermogravimetric analysis (TGA) is a standard technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA under a nitrogen atmosphere reveals its decomposition profile in the absence of oxidative effects. The key parameters from such an analysis are summarized below.
| Parameter | Value (°C) | Notes |
| Decomposition Onset Temperature | 238 °C | Temperature at which significant mass loss begins for fresh this compound.[1] |
| Decomposition Onset Temperature (after 1000 thermal cycles) | 240 °C | Demonstrates the thermal stability of this compound after repeated heating and cooling cycles.[1] |
The minor difference in the decomposition temperature before and after extensive thermal cycling suggests that this compound possesses good thermal stability for applications within its intended temperature range.[1]
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following section details the typical experimental procedure for determining the thermal decomposition temperature of this compound under a nitrogen atmosphere.
1. Instrumentation and Materials:
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.
-
Sample Pans: Inert sample pans, typically made of aluminum or platinum.
-
This compound Sample: High-purity this compound.
-
Inert Gas: High-purity nitrogen gas.
-
Microbalance: For accurate weighing of the sample.
2. Sample Preparation:
-
Ensure the this compound sample is homogeneous.
-
Accurately weigh approximately 10 mg of the this compound sample directly into a clean, tared TGA sample pan.[1]
3. TGA Instrument Setup and Measurement:
-
Place the sample pan securely in the TGA instrument's furnace.
-
Purge the furnace with high-purity nitrogen at a consistent flow rate to ensure an inert atmosphere and prevent oxidation.
-
Set the initial temperature to 35 °C.[1]
-
Set the heating rate to a constant 10 °C/min.
-
Set the final temperature to 330 °C, which is sufficiently above the decomposition temperature to ensure the complete thermal event is observed.
-
Initiate the TGA experiment and record the mass of the sample as a function of temperature.
4. Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve), which shows the rate of mass loss as a function of temperature.
-
Determine the onset temperature of decomposition. This is typically calculated as the intersection of the tangent drawn from the point of maximum slope on the TGA curve with the extrapolated baseline.
-
The peak of the DTG curve indicates the temperature at which the maximum rate of mass loss occurs.
Mandatory Visualization
The logical workflow for conducting the thermogravimetric analysis of this compound is illustrated in the following diagram.
References
butyl stearate CAS number and molecular weight
An In-depth Technical Guide to Butyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound (CAS No: 123-95-5), a versatile fatty acid ester. It covers its chemical and physical properties, synthesis protocols, analytical methodologies, and key applications, with a focus on data relevant to research and development.
Core Chemical and Physical Data
This compound is the ester formed from the condensation of stearic acid and n-butanol. Its properties make it a valuable excipient and specialty chemical in various high-technology sectors.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 123-95-5 |
| Molecular Formula | C₂₂H₄₄O₂ |
| Molecular Weight | 340.58 g/mol |
| IUPAC Name | butyl octadecanoate |
| Synonyms | n-Butyl stearate, Stearic acid butyl ester |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | [1][2] |
| Odor | Faintly fatty odor | [3] |
| Melting Point | 17-22 °C | [4] |
| Boiling Point | 343 °C | [3] |
| Flash Point | 160 °C (Closed Cup) | |
| Density | 0.861 g/cm³ at 20 °C | |
| Solubility | Insoluble in water; soluble in ethanol, ether, and acetone | |
| Refractive Index | n20/D 1.443 (lit.) |
Synthesis of this compound
The primary method for synthesizing this compound is the Fischer esterification of stearic acid with n-butanol, typically in the presence of an acid catalyst. This reaction is a reversible process where water is removed to drive the equilibrium towards the product.
Logical Workflow for this compound Synthesis
Caption: Synthesis and purification workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis via Acid-Catalyzed Esterification
This protocol describes a common laboratory-scale synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
Stearic Acid (100 g)
-
n-Butanol (65 kg)
-
Concentrated Sulfuric Acid (0.1 kg)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Reaction kettle/three-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser.
Procedure:
-
Reaction Setup: To the reaction kettle, add stearic acid, n-butanol, and concentrated sulfuric acid.
-
Esterification: Heat the mixture to boiling while stirring continuously. The reaction temperature should be maintained to ensure a steady reflux. Water produced during the reaction will be collected in the oil-water separator of the Dean-Stark apparatus.
-
Reaction Monitoring: Continue the reaction until no more water is generated and collected, which indicates the completion of the esterification.
-
Cooling and Neutralization: Stop heating and allow the mixture to cool to room temperature. Transfer the crude product to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing with deionized water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate and filter to remove the drying agent.
-
Purification: Remove the excess n-butanol and purify the this compound by vacuum distillation to yield the final product. The highest yield (99%) has been reported at 65 °C with a stearic acid to 1-butanol molar ratio of 1:15 and sulfuric acid as the catalyst.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying potential impurities such as unreacted starting materials.
Materials & Equipment:
-
This compound sample
-
Hexane (GC grade)
-
Internal standard (e.g., methyl heptadecanoate)
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column (e.g., HP-5MS or equivalent)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in hexane at a concentration of approximately 1 mg/mL. Add a known concentration of the internal standard.
-
GC-MS Instrument Setup:
-
Injector: Set to 200°C in splitless mode.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 90°C, hold for 1 minute; ramp to 150°C at 12°C/min, hold for 1 minute; ramp to 210°C at 2°C/min, hold for 3 minutes.
-
MS Interface Temperature: 210°C.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition and Analysis: Acquire the data over the appropriate mass range (e.g., m/z 50-400). Identify the this compound peak based on its retention time and mass spectrum. Quantify the purity by comparing the peak area of this compound to that of the internal standard and any identified impurities.
Applications in Research and Development
This compound's unique properties make it a valuable component in various specialized applications:
-
Cosmetics and Personal Care: It functions as an emollient, skin-conditioning agent, and plasticizer in formulations like creams, lotions, and nail varnishes. Its low viscosity and non-greasy feel are highly desirable in topical products.
-
Pharmaceuticals: Used as an emollient in medicinal creams and ointments due to its skin-friendly properties.
-
Industrial Applications: It serves as a lubricant in metalworking, a plasticizer for polymers like PVC, and a solvent for dyes.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry place away from heat and direct sunlight. Keep containers tightly closed.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
An In-depth Technical Guide on the Natural Sources and Extraction of Butyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins and extraction methodologies pertaining to butyl stearate. It delves into the primary synthetic routes from naturally derived precursors, detailed experimental protocols, and quantitative data to support research and development in the pharmaceutical and related industries.
Natural Sources of this compound: A Precursor-Centric Approach
While this compound has been identified in trace amounts in some natural products like fresh apples, boiled mutton, and certain microorganisms such as Chlamydomonas reinhardtii and Mangifera indica, these are not viable sources for commercial extraction.[1][2] The industrial production of this compound relies on the synthesis from naturally derived precursors, primarily stearic acid and butanol.
Stearic Acid: A saturated fatty acid, is abundantly found in animal and vegetable fats.[3] Common sources include:
-
Animal Fats: Tallow, lard.
-
Vegetable Oils: Cocoa butter, shea butter, palm oil, and cottonseed oil.
Butanol: While it can be produced synthetically, bio-butanol derived from the fermentation of biomass is a key renewable source.
Extraction and Synthesis of this compound
The primary methods for producing this compound are through the chemical or enzymatic esterification of stearic acid with butanol, or via transesterification of triglycerides.
This is the most common method for synthesizing this compound.[4][5] The reaction involves the condensation of stearic acid and butanol, typically in the presence of a catalyst to achieve high yields.
2.1.1. Acid-Catalyzed Esterification
The Fischer-Speier esterification is a widely used method employing an acid catalyst.
-
Reaction: Stearic Acid + Butanol ⇌ this compound + Water
-
Catalysts: Concentrated sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid are commonly used.
-
Process: The reactants are heated, often under reflux, and the water produced is continuously removed to drive the equilibrium towards the product side.
2.1.2. Enzymatic Esterification
Enzymatic synthesis offers a more sustainable and milder alternative to chemical catalysis.
-
Enzymes: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are effective biocatalysts for this reaction.
-
Advantages: This method avoids harsh reaction conditions and the formation of by-products associated with acid catalysts.
This compound can also be produced by the transesterification of triglycerides (fats and oils) with butanol. This process involves reacting the triglyceride with an excess of butanol in the presence of a catalyst.
-
Reaction: Triglyceride (containing stearoyl groups) + 3 Butanol ⇌ Glycerol + 3 Fatty Acid Butyl Esters (including this compound)
-
Catalysts: Alkaline catalysts (e.g., potassium hydroxide, sodium hydroxide) or acidic catalysts can be used. Enzymatic transesterification is also a viable route.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis protocols for this compound.
| Parameter | Acid-Catalyzed Esterification (Sulfuric Acid) | Enzymatic Esterification (Novozym 435) |
| Reactants | Stearic Acid, Butanol | Stearic Acid, n-Butanol |
| Catalyst | Concentrated Sulfuric Acid | Novozym 435 (lipase) |
| Molar Ratio (Acid:Alcohol) | 1:1.5 to 1:3 | 1:2 |
| Temperature | 95-105°C (Reflux) | 60°C |
| Reaction Time | >8 hours | 24 hours |
| Yield | High (Specific yield not detailed in snippets) | 92% |
| Reference |
Experimental Protocols
This protocol is based on the method described in Chinese patent CN101914015A.
-
Charging the Reactor: In a reactor equipped with a heating unit, stirrer, thermometer, water circulation condenser, and an oil-water separator, charge 100 kg of stearic acid, 65 kg of butanol, and 0.1 kg of concentrated sulfuric acid.
-
Reaction: While stirring, heat the mixture to its boiling point to initiate the esterification reaction. Maintain a boiling reflux state.
-
Water Removal: Continuously separate the water generated during the reaction using the oil-water separator.
-
Completion: The reaction is considered complete when no more water is generated. Stop the heating.
-
Washing: Add 50 kg of water to the reaction mixture, stir, and then allow the layers to separate. Remove the aqueous layer.
-
Solvent Removal: Distill the crude product to remove excess butanol.
-
Refining: Add a refining agent (e.g., a mixture of diatomite, magnesium hydroxide, activated carbon, magnesium sulfate, and potassium carbonate) to the crude this compound. Stir for 1 hour and then filter to obtain the purified this compound.
This protocol is based on the research article by Pereira et al. (2018).
-
Reaction Setup: In a suitable reaction vessel, combine stearic acid and n-butanol in a 1:2 molar ratio.
-
Catalyst Addition: Add 1% (by weight of substrates) of Novozym 435 enzyme.
-
Incubation: Incubate the reaction mixture at 60°C for 24 hours with agitation at 250 rpm.
-
Monitoring: Monitor the reaction progress by analyzing samples periodically (e.g., by gas chromatography).
-
Product Recovery: After the reaction, the enzyme can be recovered by filtration for reuse. The product mixture can be purified by distillation or other chromatographic techniques to isolate the this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes for obtaining this compound.
Caption: Sourcing of Reactants for this compound Synthesis.
Caption: Workflow for Acid-Catalyzed Esterification of this compound.
Caption: Workflow for Enzymatic Synthesis of this compound.
References
Spectroscopic Profile of Butyl Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for pure butyl stearate, a fatty acid ester commonly used as an emollient, lubricant, and plasticizer in various industries, including pharmaceuticals and cosmetics.[1][2] This document is intended to serve as a reference for researchers and scientists involved in the analysis and characterization of this compound.
Chemical Structure and Properties
This compound (IUPAC name: butyl octadecanoate) is the ester formed from the condensation of stearic acid and n-butanol.[1] It is a colorless to pale yellow liquid at room temperature with a mild, waxy odor.[1] Its long aliphatic chain renders it hydrophobic, with low solubility in water but high solubility in nonpolar organic solvents like ethanol, ether, and chloroform.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections present the characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used for structural elucidation.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~2.28 | t | 2H | -CH₂ -COO- |
| ~1.62 | m | 4H | -O-CH₂-CH₂ -CH₂-CH₃ and -CH₂-CH₂ -COO- |
| ~1.25 | s (broad) | ~28H | -(CH₂ )₁₄- |
| ~0.92 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~0.88 | t | 3H | -CH₃ -(CH₂)₁₄- |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument used. Data is referenced from typical ester spectra.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~173.9 | C =O |
| ~64.1 | -O-C H₂- |
| ~34.4 | -C H₂-COO- |
| ~31.9 | -(C H₂)n- |
| ~30.7 | -O-CH₂-C H₂- |
| ~29.7 | -(C H₂)n- |
| ~29.5 | -(C H₂)n- |
| ~29.3 | -(C H₂)n- |
| ~29.1 | -(C H₂)n- |
| ~25.0 | -CH₂-C H₂-COO- |
| ~22.7 | -C H₂-CH₃ (stearate chain) |
| ~19.2 | -O-CH₂-CH₂-C H₂- |
| ~14.1 | -C H₃ (stearate chain) |
| ~13.7 | -C H₃ (butyl chain) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument used. Data is referenced from typical ester spectra and publicly available databases.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by the strong absorption bands of the ester group.
Table 3: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | C-H stretch (asymmetric, CH₂) |
| ~2855 | Strong | C-H stretch (symmetric, CH₂) |
| ~1739 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1173 | Strong | C-O stretch (ester) |
Note: The wavenumbers are approximate and can vary depending on the sampling method.
Experimental Protocols
Synthesis and Purification of this compound
A common method for the preparation of this compound is the Fischer esterification of stearic acid with n-butanol, using a strong acid catalyst such as sulfuric acid.
Procedure:
-
Stearic acid, n-butanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.
-
The mixture is heated to reflux. Water produced during the reaction is continuously removed via the Dean-Stark trap to drive the equilibrium towards the product.
-
The reaction is monitored until no more water is collected.
-
After cooling, the reaction mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by several washes with water.
-
The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and the excess butanol is removed by distillation.
-
The crude this compound can be further purified by vacuum distillation.
NMR Sample Preparation
Procedure:
-
Dissolve 5-25 mg of pure this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is adequate (typically around 4-5 cm).
-
Cap the NMR tube and carefully label it.
FTIR Sample Preparation (Neat Liquid)
Procedure:
-
Place a small drop of pure this compound onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Place a second salt plate on top of the first, and gently press to form a thin, uniform film of the liquid between the plates.
-
Mount the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of a sample to confirm its identity as pure this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
References
understanding the melting and freezing behavior of butyl stearate
An In-Depth Technical Guide to the Melting and Freezing Behavior of Butyl Stearate
Introduction
This compound (also known as butyl octadecanoate) is a fatty acid ester synthesized from the reaction of stearic acid and butanol.[1][2] It is a colorless to pale yellow, oily liquid or waxy solid that is recognized for its low viscosity, high stability, and hydrophobic properties.[1][2] These characteristics make it a valuable component in a wide range of applications, including as an emollient in cosmetics, a plasticizer in nail varnishes, a lubricant, and a flavoring agent.[3]
In recent years, this compound has garnered significant attention as a promising organic phase change material (PCM) for thermal energy storage (TES) applications. PCMs are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (i.e., melting and freezing). The thermal properties of this compound, particularly its phase change temperature of around 20°C, make it highly suitable for maintaining thermal comfort in buildings and for cooling applications. This guide provides a detailed examination of the melting and freezing characteristics of this compound, summarizing key thermal data, outlining experimental protocols, and visualizing the analytical workflow.
Physical and Thermal Properties
The melting and freezing points of this compound are critical parameters for its application as a PCM. However, the reported values in the literature show some variation, which can be attributed to the purity of the sample and the experimental method used for determination. A summary of its key physical and thermal properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C22H44O2 | |
| Molecular Weight | 340.6 g/mol | |
| Appearance | Colorless to pale yellow liquid or waxy solid | |
| Melting Point | 17-22°C | |
| 17-21°C | ||
| 27°C | ||
| 18-23°C | ||
| ~19°C (solidification point) | ||
| Freezing Point | 17°C | |
| Boiling Point | 343°C | |
| Density | 0.854 g/cm³ @ 25°C | |
| 0.861 g/mL @ 20°C | ||
| Solubility | Insoluble in water; soluble in ethanol; very soluble in acetone. |
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermophysical properties of PCMs like this compound. This method precisely measures the heat flow to or from a sample as a function of temperature or time, allowing for the determination of melting and freezing temperatures, as well as the latent heat of fusion (melting) and crystallization (freezing).
Studies utilizing DSC have provided detailed insights into the suitability of this compound for thermal energy storage. The results consistently show a distinct and significant energy exchange during its phase transition.
| Thermal Property | Value | Source(s) |
| Peak Melting Temperature | 18.64°C | |
| Latent Heat of Melting | 120.59 J/g | |
| Peak Freezing Temperature | 13.28°C | |
| Latent Heat of Freezing | 120.70 J/g |
The high latent heat values confirm that this compound can store and release substantial amounts of thermal energy during its phase change, making it an effective material for passive climate control in buildings and other thermal management systems.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The following protocol describes a typical DSC analysis for characterizing the thermal properties of this compound, based on methodologies reported in the literature.
-
Instrument Calibration : Before analysis, the DSC instrument (e.g., Perkin Elmer TGA 4000) is calibrated for temperature and heat flow using standard reference materials.
-
Sample Preparation : A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions :
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to create a stable and non-reactive atmosphere.
-
-
Thermal Program :
-
The sample is subjected to a controlled heating and cooling cycle.
-
Heating Scan : The temperature is increased at a constant rate (e.g., 10°C/min) from a starting temperature below the expected melting point (e.g., 5°C) to a temperature above it (e.g., 35°C). This scan records the endothermic melting peak.
-
Cooling Scan : The sample is then cooled at the same constant rate back to the starting temperature. This scan records the exothermic freezing (crystallization) peak.
-
-
Data Analysis : The resulting DSC curve plots heat flow against temperature. The peak temperatures of the endothermic and exothermic events correspond to the melting and freezing points, respectively. The area under each peak is integrated to calculate the latent heat of melting and freezing.
-
Repeatability : The experiment is typically repeated multiple times (e.g., three runs) to ensure the repeatability and accuracy of the results.
Thermal Stability and Cycling Behavior
For a PCM to be viable in real-world applications, it must exhibit high thermal stability, meaning its thermophysical properties should remain consistent over a large number of melting and freezing cycles. This compound has been subjected to accelerated thermal cycling tests to evaluate its long-term performance.
One study subjected this compound to 1000 repeated heating and cooling cycles. The results demonstrated excellent thermal stability, with minimal degradation of its thermal properties. The changes in melting point, freezing point, and latent heats after 1000 cycles were found to be very small and within acceptable ranges. This indicates that this compound is a reliable PCM for long-term thermal energy storage applications.
| Property | After 0 Cycles | After 1000 Cycles | % Change |
| Melting Temperature | 18.64°C | 18.21°C | -2.3% |
| Freezing Temperature | 13.28°C | 13.88°C | +4.5% |
| Latent Heat of Melting | 120.59 J/g | 119.17 J/g | -1.18% |
| Latent Heat of Freezing | 120.70 J/g | 119.04 J/g | -1.37% |
Data sourced from Chinnasamy & Appukuttan (2020).
Experimental Protocol: Accelerated Thermal Cycling Test
The following protocol is based on the methodology used to assess the long-term stability of this compound.
-
Sample Preparation : A bulk sample of this compound (e.g., 20 g) is placed in a sealed glass container.
-
Automated Cycling : The container is placed in an automated thermal cycler, which subjects the sample to repeated heating and cooling cycles across its phase change temperature range.
-
Periodic Sampling : At set intervals (e.g., after every 200 cycles), a small aliquot of the sample (e.g., 2 g) is extracted from the container for analysis.
-
DSC Analysis : The extracted sample is analyzed using the Differential Scanning Calorimetry (DSC) protocol described previously to determine its melting point, freezing point, and latent heats.
-
Chemical and Thermal Stability Analysis : In addition to DSC, techniques like Thermogravimetric Analysis (TGA) can be performed on the initial and final samples (e.g., after 1000 cycles) to assess thermal decomposition temperatures and confirm that no significant degradation has occurred. TGA results showed that the decomposition temperature of this compound only changed by 2°C (from 238°C to 240°C) after 1000 cycles, confirming its high thermal stability.
-
Data Comparison : The thermal properties measured at each interval are compared to the initial values (0 cycles) to quantify any changes and evaluate the material's long-term reliability.
Conclusion
This compound exhibits highly favorable characteristics for use as a phase change material in thermal energy storage systems. Its melting and freezing behavior, centered around a comfortable ambient temperature, combined with a high latent heat storage capacity, makes it an effective medium for passive temperature regulation. Crucially, detailed experimental analysis through DSC and accelerated thermal cycling has confirmed its excellent thermal stability, with minimal degradation in performance over extensive use. This reliability, along with its status as a bio-based material, positions this compound as a sustainable and promising candidate for advancing energy efficiency in buildings and other cooling applications.
References
health and safety considerations for butyl stearate in a laboratory setting
An In-depth Technical Guide to the Health and Safety Considerations of Butyl Stearate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of this compound in a laboratory environment. The following sections detail the hazards, safe handling protocols, emergency procedures, and disposal of this chemical, with quantitative data summarized for clarity and key procedures visualized.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is a Class IIIB combustible liquid, meaning it requires considerable preheating before ignition can occur.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictogram:
-
GHS07: Exclamation Mark
NFPA 704 Ratings:
-
Health: 2 (Materials that, under emergency conditions, can cause temporary incapacitation or residual injury)
-
Flammability: 1 (Materials that must be preheated before ignition can occur)
-
Reactivity: 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for understanding its behavior in a laboratory setting.
| Property | Value | Source(s) |
| Physical State | Liquid or solid depending on temperature | |
| Appearance | Clear, colorless to pale yellow oily liquid or waxy solid | |
| Odor | Odorless or faintly fatty odor | |
| Molecular Formula | C22H44O2 | |
| Molecular Weight | 340.57 - 340.6 g/mol | |
| Melting Point | 17 - 22 °C (62.6 - 71.6 °F) | |
| Boiling Point | 343 °C (649.4 °F) | |
| Flash Point | 160 °C (320 °F) | |
| Autoignition Temperature | 355 °C (671 °F) | |
| Density | Approximately 0.861 g/cm³ at 20°C | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, and chloroform. |
Exposure Controls and Personal Protection
To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) should be utilized.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area. A properly operating chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated. Local exhaust ventilation may be necessary for some operations.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves that have been inspected prior to use.
-
Clothing: Wear appropriate protective clothing, such as a laboratory coat, to prevent skin exposure. For larger quantities or where splashing is possible, impervious clothing may be necessary.
-
-
Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be required in some situations.
The following diagram illustrates the workflow for selecting appropriate PPE.
Handling and Storage
Safe Handling Protocols
-
Avoid contact with skin and eyes.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Do not eat, drink, or smoke when using this product.
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Protect containers from physical damage.
First Aid Measures
In case of exposure, follow these first aid protocols.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
The logical flow for responding to an exposure incident is outlined below.
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, foam, or water spray.
-
Specific Hazards: this compound is a combustible liquid. When heated to decomposition, it may emit toxic fumes of carbon monoxide and other acrid smoke. Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air on intense heating.
-
Fire-Fighting Procedures:
-
Wear self-contained breathing apparatus (SCBA) and full protective clothing.
-
Evacuate the area.
-
Cool fire-exposed containers with water spray from a protected location.
-
Accidental Release Measures
Experimental Protocol for Spill Cleanup
-
Evacuate and Ventilate: Remove all sources of ignition and evacuate unnecessary personnel from the area. Ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE, including gloves, safety goggles, and respiratory protection if necessary.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Contain the spill with sand, earth, or other inert absorbent material. Do not let the chemical enter drains.
-
Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.
-
Decontamination: Clean the affected area, and wash the spill area with detergent and water.
-
Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.
The following diagram illustrates the workflow for handling an accidental release.
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. The primary known health effects are irritation to the skin, eyes, and respiratory system.
| Toxicity Data | Value | Species | Source(s) |
| Oral LD50 | 32 g/kg | Rat | |
| Dermal LD50 | Not Available | Rabbit | |
| Inhalation LC50 | Not Available | Rat |
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
-
Sensitization: No sensitizing effects are known.
Disposal Considerations
-
Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Always consult with local, state, and federal environmental regulations for proper disposal methods.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Butyl Stearate
This guide provides a comprehensive overview of the environmental fate and biodegradability of this compound (CAS 123-95-5), an ester of stearic acid and butanol.[1][2][3] Widely used in cosmetics, pharmaceuticals, plastics, and as a lubricant, its environmental profile is of significant interest.[4][5] this compound is recognized for its emollient and lubricating properties, low viscosity, and high stability.
Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physical and chemical properties. This compound is a colorless to pale yellow, waxy or oily liquid at room temperature with a faintly fatty odor. It is insoluble in water but soluble in organic solvents like ethanol, ether, and acetone. Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₄O₂ | |
| Molecular Weight | 340.6 g/mol | |
| Melting Point | 18-27 °C | |
| Boiling Point | 343 °C at 760 mmHg | |
| Water Solubility | Insoluble (Slightly soluble reported as 0.2%) | |
| Vapor Pressure | 5.8 x 10⁻⁶ mm Hg at 25 °C | |
| Log Kow (Octanol-Water Partition Coefficient) | 9.70 (Estimated) | |
| Henry's Law Constant | 0.038 atm-cu m/mole (Estimated) | |
| Density | ~0.86 g/mL at 20-25 °C |
Environmental Fate and Distribution
The following sections detail the expected distribution and degradation pathways of this compound in various environmental compartments.
-
Hydrolysis : As an ester, this compound can undergo hydrolysis to form stearic acid and n-butanol. The process is dependent on pH. An estimated base-catalyzed second-order hydrolysis rate constant of 0.024 L/mol-sec corresponds to half-lives of approximately 9 years at pH 7 and 1 year at pH 8. This suggests that hydrolysis is not a rapid degradation pathway in most natural waters.
-
Atmospheric Degradation : In the atmosphere, this compound is expected to exist in both vapor and particulate phases. The vapor phase will be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is about 15 hours, indicating it is a significant degradation pathway in the air.
-
Photolysis : this compound is not expected to undergo direct photolysis as it does not absorb light in the environmental UV spectrum.
-
Mobility in Soil : With a high estimated organic carbon-water partition coefficient (Koc) of around 39,000, this compound is expected to be immobile in soil. It will strongly adsorb to soil organic matter and sediment.
-
Volatilization : Despite its low vapor pressure, volatilization from moist soil and water surfaces is expected to be an important fate process, based on its estimated Henry's Law constant. However, its strong adsorption to soil and sediment is expected to significantly reduce the rate of volatilization. Estimated volatilization half-lives for a model river and lake are 5 hours and 7 days, respectively, without considering adsorption.
-
Bioaccumulation : The potential for bioconcentration in aquatic organisms is considered low. An estimated bioconcentration factor (BCF) of 1 to 3 has been calculated, which is well below the threshold for concern.
Table 2: Summary of Environmental Fate Data for this compound
| Parameter | Value / Interpretation | Source |
| Atmospheric Half-Life | ~15 hours (Estimated, via reaction with OH radicals) | |
| Hydrolysis Half-Life | 9 years at pH 7; 1 year at pH 8 (Estimated) | |
| Aerobic Biodegradation | Expected to be readily biodegradable | |
| Soil Adsorption Coefficient (Koc) | ~39,000 (Estimated); Immobile | |
| Bioconcentration Factor (BCF) | 1 - 3 (Estimated); Low potential |
Experimental Protocols
The biodegradability of chemicals like this compound is typically assessed using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
The OECD 301 series of tests are used to screen chemicals for ready biodegradability in an aerobic aqueous medium. A substance is considered "readily biodegradable" if it meets a pass level of 60% of its theoretical maximum CO₂ production (ThCO₂) or 70% of dissolved organic carbon (DOC) removal within a 28-day period, including a "10-day window". The 10-day window begins when 10% biodegradation is reached and requires the pass level to be achieved within the subsequent 10 days.
Protocol for OECD 301B (CO₂ Evolution Test):
-
Preparation : A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral salts medium.
-
Inoculation : The medium is inoculated with a small volume of a mixed microbial population, typically from the effluent of a wastewater treatment plant.
-
Incubation : The test mixture is incubated in sealed vessels in the dark at a constant temperature (e.g., 20-24°C) for 28 days. A control with only the inoculum (blank) and a reference substance (e.g., sodium benzoate) are run in parallel.
-
Aeration : The vessels are continuously aerated with CO₂-free air. The exhaust air is bubbled through a CO₂-absorbing solution (e.g., barium hydroxide or sodium hydroxide) or measured by a CO₂ analyzer.
-
Measurement : The amount of CO₂ produced is measured at regular intervals. The cumulative CO₂ production from the test substance (corrected for the blank) is calculated and expressed as a percentage of the theoretical maximum (ThCO₂).
Many of the environmental fate properties for this compound are derived from quantitative structure-activity relationship (QSAR) models or other estimation software (often denoted by "SRC" - Syracuse Research Corporation).
-
Log Kow, Koc, BCF : These are often estimated using regression-derived equations based on the chemical's structure.
-
Atmospheric Half-Life : This is estimated using models that calculate the rate constant for the reaction with hydroxyl radicals based on the chemical's structural fragments.
-
Hydrolysis Rate : Structure-activity relationship (SAR) models are used to estimate the second-order hydrolysis rate constant based on the ester functional group and surrounding structure.
Visualizations
The following diagrams illustrate the key environmental processes and experimental workflows related to this compound.
Caption: Environmental fate and transport pathways for this compound.
Caption: Simplified aerobic biodegradation pathway of this compound.
Caption: Experimental workflow for the OECD 301B CO₂ Evolution Test.
Conclusion
Based on available data, primarily from estimation models, this compound is characterized by low water solubility and a high affinity for soil and sediment, rendering it largely immobile in these compartments. Its potential for bioaccumulation is low. While abiotic hydrolysis is a slow process, this compound is expected to degrade rapidly in the atmosphere and is predicted to be readily biodegradable in soil and water under aerobic conditions. This environmental profile suggests that this compound is unlikely to persist or bioaccumulate in the environment. However, it is important to note the reliance on estimated data, and further experimental validation would provide a more definitive assessment.
References
Methodological & Application
Application Notes and Protocols: Butyl Stearate as a Phase Change Material for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of butyl stearate as a phase change material (PCM) for thermal energy storage applications. This document includes its thermophysical properties, detailed experimental protocols for characterization, and its compatibility with various materials.
Introduction to this compound as a Phase Change Material
This compound, the butyl ester of stearic acid, is an organic phase change material that is gaining attention for its potential in thermal energy storage.[1] Organic PCMs like this compound are attractive due to their good biocompatibility, stable thermal and physicochemical properties, and strong heat storage performance.[1] Its key advantages include a congruent melting and freezing process, chemical stability, and low toxicity.[2] this compound is particularly suitable for applications requiring thermal regulation around room temperature, such as in building materials for energy conservation and in cooling applications to maintain thermal comfort.[3] It can be incorporated into various matrices, such as concrete and polymers, or microencapsulated to prevent leakage during its liquid phase.
Thermophysical Properties of this compound
The thermal properties of this compound make it a promising candidate for latent heat storage. A summary of its key thermophysical properties is presented in Table 1.
| Property | Value | Source |
| Melting Temperature | ||
| Onset Melting Temperature | 21°C | |
| Peak Melting Temperature | 18.64°C | |
| Melting Range | 16.8°C - 29°C | |
| Freezing Temperature | ||
| Peak Freezing Temperature | 13.28°C | |
| Latent Heat of Fusion | ||
| Melting | 120.59 J/g to 146 J/g | |
| Freezing | 120.70 J/g | |
| Thermal Stability | Stable up to 1000 thermal cycles | |
| Decomposition Temperature | 238°C (fresh), 240°C (after 1000 cycles) |
Applications in Thermal Energy Storage
This compound's phase transition temperature, which is close to human comfort levels, makes it ideal for passive solar heating and cooling in buildings. It can be directly incorporated into building materials like concrete to enhance their thermal mass and reduce indoor temperature fluctuations. Other applications include its use in thermal management of electronics, textiles, and in shipping containers for temperature-sensitive goods.
Experimental Protocols
Characterization of Thermophysical Properties using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the melting temperature and latent heat of fusion of this compound using DSC.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
This compound sample (5-10 mg)
-
Nitrogen gas supply (20 mL/min flow rate)
-
Reference pan (empty, hermetically sealed)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, hermetically sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the DSC cell with nitrogen gas at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 5°C).
-
Ramp the temperature up to a point above its melting point (e.g., 35°C) at a constant heating rate (e.g., 10°C/min).
-
Hold the sample at the upper temperature for a few minutes to ensure complete melting.
-
Cool the sample back down to the initial temperature at a constant cooling rate.
-
-
Data Analysis: The DSC thermogram will show a peak during the heating ramp corresponding to the melting of this compound. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the latent heat of fusion.
Thermal Reliability Testing using Thermal Cycling
This protocol is for assessing the long-term thermal stability of this compound after repeated melting and freezing cycles.
Materials and Equipment:
-
Thermal cycler or a temperature-controlled bath
-
Sample container (e.g., glass vial)
-
This compound sample
-
DSC instrument for post-cycling analysis
Procedure:
-
Sample Preparation: Place a known amount of this compound into a sample container.
-
Thermal Cycling: Subject the sample to a predetermined number of thermal cycles. Each cycle consists of:
-
Heating the sample to a temperature above its melting point.
-
Holding it in the liquid state for a set period.
-
Cooling the sample to a temperature below its freezing point.
-
Holding it in the solid state for a set period.
-
-
Post-Cycling Analysis: After a specific number of cycles (e.g., 100, 500, 1000), a small aliquot of the sample is taken for DSC analysis to determine any changes in its melting temperature and latent heat of fusion.
-
Data Comparison: Compare the DSC results of the cycled sample with those of the uncycled (fresh) sample to evaluate its thermal reliability. Studies have shown that this compound's melting temperature remains constant even after 800 cycles.
Material Compatibility
The compatibility of this compound with containment materials is crucial for long-term performance and to prevent leakage.
Table 2: Compatibility of this compound with Various Materials
| Material | Compatibility | Source |
| Butadiene/Styrene Rubber | Compatible | |
| Butadiene/Acrylonitrile Rubber | Compatible | |
| Benzyl Cellulose | Compatible | |
| Cellulose Nitrate | Compatible | |
| Ethyl Cellulose | Compatible | |
| Polystyrene | Compatible | |
| Phenolic Resins | Compatible | |
| Copper | Good | |
| Aluminum | Good | |
| Stainless Steel 316 | Good |
It is important to note that while this compound shows good compatibility with several common materials, specific application conditions such as temperature range and contact duration should be considered for a thorough compatibility assessment.
Logical Relationship of Properties to Performance
The performance of this compound as a PCM is a direct consequence of its intrinsic properties. The following diagram illustrates these relationships.
Conclusion
This compound is a viable and promising phase change material for thermal energy storage, particularly for applications centered around ambient temperatures. Its favorable thermophysical properties, good thermal stability, and compatibility with common materials make it a strong candidate for further research and development in energy-efficient technologies. The protocols provided herein offer a standardized approach to its characterization, facilitating reliable and reproducible results.
References
Application Notes and Protocols for the Microencapsulation of Butyl Stearate in Controlled Release Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microencapsulation is a versatile technique for entrapping active pharmaceutical ingredients (APIs) within a protective shell, offering significant advantages for controlled release drug delivery.[1][2] Butyl stearate, an ester of stearic acid, has emerged as a promising core material in microcapsule formulations.[3][4] Its properties as a phase change material (PCM) and its ability to modulate drug release kinetics make it a valuable excipient for developing long-acting drug delivery systems.[5] These application notes provide detailed protocols and data for the microencapsulation of this compound using various techniques, focusing on its application in prolonging drug release.
Data Presentation
The following tables summarize quantitative data from studies on this compound microcapsules, providing a comparative overview of different formulations and their characteristics.
Table 1: Characteristics of this compound Microcapsules with Different Shell Materials
| Shell Material | Core Material | Preparation Method | Average Particle Size (µm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Melamine-Formaldehyde | This compound | Emulsion Polymerization | 4 | 36.64 | - | |
| Poly(lactic-co-glycolic acid) (PLGA) | Isoperidone & this compound | Not Specified | 80.35 - 89.97 | 83.63 - 100.85 | 26.37 - 27.92 | |
| Polyurea | This compound | Interfacial Polycondensation | 20 - 35 | - | - | |
| Silica | This compound | Sol-gel | 3 - 7 (Median: 5.2) | - | - |
Table 2: Effect of this compound on In Vitro and In Vivo Drug Release
| Formulation | This compound Concentration (w/w) | In Vitro Release Period (days) | In Vivo Release Period (days) | Reference |
| Isoperidone-loaded PLGA microspheres | 0% | 46 | 20 | |
| Isoperidone-loaded PLGA microspheres | 3% | 82 | 27 |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound microcapsules.
Protocol 1: Microencapsulation of this compound using Melamine-Formaldehyde (MF) Shell by Emulsion Polymerization
This protocol is adapted from a study on the microencapsulation of this compound as a phase change material.
Materials:
-
This compound
-
Melamine
-
Formaldehyde (37%)
-
Polyvinyl alcohol (PVA)
-
Sodium lauryl sulfate (SLS)
-
Acetic Acid
-
Deionized water
Procedure:
-
Melamine-Formaldehyde Prepolymer Preparation:
-
Mix melamine and 37% formaldehyde solution.
-
Adjust the pH to 8.0-9.0 using a suitable base.
-
Heat the mixture to 70°C and stir until the solution becomes clear.
-
-
Emulsion Formation:
-
Prepare a 1% (w/v) SLS aqueous solution.
-
Add 10g of this compound to 100mL of the SLS solution.
-
Stir vigorously at 1000 rpm for approximately 30 minutes to form a stable oil-in-water emulsion.
-
-
Polymerization:
-
Add the prepared emulsion to the melamine-formaldehyde prepolymer solution.
-
Adjust the pH to 4.0–5.0 with acetic acid to initiate polymerization.
-
Add 0.6g of polyvinyl alcohol to the mixture to prevent agglomeration of droplets.
-
Stir the mixture at 50°C for 1 hour.
-
-
Washing and Drying:
-
Filter the resulting microcapsules.
-
Wash with warm deionized water.
-
Dry the microcapsules at room temperature until a constant weight is achieved.
-
Protocol 2: Characterization of this compound Microcapsules
1. Scanning Electron Microscopy (SEM):
-
Purpose: To observe the morphology, shape, and surface characteristics of the microcapsules.
-
Procedure:
-
Mount the dried microcapsule powder on an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Observe the sample under the SEM at an appropriate accelerating voltage.
-
-
Expected Results: SEM images are expected to show spherical microcapsules. The surface may be smooth or rough depending on the shell material and preparation method.
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties of the microcapsules, such as melting point and latent heat of fusion, which can indicate the successful encapsulation of this compound.
-
Procedure:
-
Accurately weigh a small amount of the microcapsule sample (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range that includes the melting point of this compound (around 20-29°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined from the peak of the endothermic transition. The latent heat of fusion is calculated from the area under the peak.
3. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of this compound within the microcapsules by identifying its characteristic functional groups.
-
Procedure:
-
Mix a small amount of the microcapsule powder with potassium bromide (KBr) and press it into a pellet.
-
Alternatively, perform the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis: Compare the spectrum of the microcapsules with the spectra of the pure core (this compound) and shell materials. The presence of characteristic peaks of this compound (e.g., C=O stretching vibration around 1739 cm⁻¹) in the microcapsule spectrum confirms its encapsulation.
Protocol 3: In Vitro Drug Release Study
This protocol is based on a study investigating the release of isoperidone from PLGA microspheres containing this compound.
Materials:
-
Drug-loaded this compound microcapsules
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (as a preservative)
-
Sodium dodecyl sulfate (SDS) (to maintain sink conditions)
-
Shaking water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation of Release Medium: Prepare PBS (pH 7.4) containing 0.02% (w/v) sodium azide and 0.1% (w/w) SDS.
-
Sample Preparation: Accurately weigh a specific amount of microcapsules (e.g., 1 mg) and suspend them in a known volume of the release medium (e.g., 35 mL) in a centrifuge tube.
-
Incubation: Place the tubes in a shaking water bath maintained at 37 ± 0.5°C and shake horizontally at 100 rpm.
-
Sampling:
-
At predetermined time intervals (e.g., 4 hours, day 1, 2, 4, and so on), remove the tubes from the shaker.
-
Centrifuge the tubes at a specified speed (e.g., 844 x g for 5 min).
-
Withdraw a defined volume of the supernatant (e.g., 20 mL).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium.
-
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative drug release versus time to obtain the release profile.
Visualizations
The following diagrams illustrate the experimental workflows for the preparation and characterization of this compound microcapsules.
Caption: Workflow for Microcapsule Preparation.
References
- 1. web.usm.my [web.usm.my]
- 2. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chempri [chempri.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound prolongs the drug release period of isoperidone-loaded poly (lactic-co-glycolic acid) microspheres: In vitro and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Butyl Stearate as a Plasticizer for Polylactic Acid (PLA) Films
Application Note AP-PLA-BS-001
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a promising environmentally friendly alternative to conventional petroleum-based plastics. However, the inherent brittleness of PLA can limit its applications, particularly in flexible films for packaging and other uses. Plasticizers are incorporated into PLA to enhance its flexibility, reduce brittleness, and improve its processing characteristics. Butyl stearate, a fatty acid ester, is a potential bio-based plasticizer for PLA. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a plasticizer for PLA films. While direct quantitative data for this compound in PLA films is emerging, this document presents expected trends based on studies of similar long-chain ester plasticizers in PLA.
Mechanism of Plasticization
Plasticizers work by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a decrease in the glass transition temperature (Tg), increased flexibility, and a lower modulus. This compound, with its long aliphatic chain, is expected to effectively plasticize PLA, enhancing its ductility.
Data Presentation
The following tables summarize the anticipated effects of incorporating varying concentrations of this compound into PLA films. The data is representative of typical results observed when plasticizing PLA with long-chain fatty acid esters.
Table 1: Mechanical Properties of PLA/Butyl Stearate Films
| This compound Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Neat PLA) | 55 ± 3 | 4 ± 1 | 3.2 ± 0.2 |
| 5 | 45 ± 2 | 25 ± 4 | 2.5 ± 0.2 |
| 10 | 38 ± 3 | 150 ± 15 | 1.8 ± 0.1 |
| 15 | 30 ± 2 | 250 ± 20 | 1.2 ± 0.1 |
| 20 | 25 ± 2 | 350 ± 25 | 0.8 ± 0.1 |
Table 2: Thermal Properties of PLA/Butyl Stearate Films
| This compound Conc. (wt%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (%) | Onset Decomposition Temp. (T_onset) (°C) |
| 0 (Neat PLA) | 61 ± 1 | 175 ± 2 | ~5 | 330 ± 5 |
| 5 | 54 ± 1 | 173 ± 2 | ~7 | 325 ± 5 |
| 10 | 48 ± 1 | 172 ± 2 | ~10 | 320 ± 5 |
| 15 | 42 ± 1 | 171 ± 2 | ~12 | 315 ± 5 |
| 20 | 35 ± 1 | 170 ± 2 | ~15 | 310 ± 5 |
Experimental Protocols
Protocol 1: Preparation of PLA/Butyl Stearate Films by Solvent Casting
This protocol details the preparation of PLA films with varying concentrations of this compound using the solvent casting method.[1][2][3][4]
Materials:
-
Polylactic acid (PLA) pellets or powder
-
This compound
-
Chloroform (or a suitable solvent for PLA)
-
Glass petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a 5% (w/v) PLA solution by dissolving PLA in chloroform. For example, dissolve 5 g of PLA in 100 mL of chloroform.
-
Stir the mixture at room temperature using a magnetic stirrer until the PLA is completely dissolved. This may take several hours.
-
-
Addition of Plasticizer:
-
Calculate the required amount of this compound based on the weight of the PLA. For a 10 wt% concentration, add 0.5 g of this compound to the 100 mL of 5% PLA solution.
-
Prepare separate solutions for each desired concentration of this compound (e.g., 0%, 5%, 10%, 15%, 20%).
-
Stir the PLA/butyl stearate solutions for at least 1 hour to ensure homogeneous mixing.
-
-
Casting:
-
Pour a specific volume of the polymer solution into a clean, dry glass petri dish or onto a level glass plate. The volume will determine the final thickness of the film.
-
Cover the petri dish or casting surface with a lid or aluminum foil with small perforations to allow for slow solvent evaporation. This helps in forming a uniform film without defects.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.
-
Once the film appears dry, place it in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried film from the glass surface.
-
Store the films in a desiccator to prevent moisture absorption before characterization.
-
Protocol 2: Mechanical Properties Characterization
This protocol describes the determination of tensile strength, elongation at break, and Young's modulus of the prepared films according to ASTM D882.[5]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Calipers or micrometer for thickness measurement
-
Specimen cutter
Procedure:
-
Specimen Preparation:
-
Cut the films into rectangular strips of specific dimensions, for example, 10 mm in width and 100 mm in length, using a specimen cutter.
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
-
-
Testing:
-
Set the initial grip separation (gauge length) on the UTM, for instance, to 50 mm.
-
Securely clamp the specimen in the grips, ensuring it is vertically aligned and not slipping.
-
Set the crosshead speed to a constant rate, for example, 10 mm/min.
-
Start the test and record the load and extension data until the specimen breaks.
-
-
Data Analysis:
-
Tensile Strength (MPa): Calculate as the maximum load divided by the original cross-sectional area of the specimen.
-
Elongation at Break (%): Calculate as the extension at the point of rupture divided by the initial gauge length, multiplied by 100.
-
Young's Modulus (GPa): Determine from the initial linear portion of the stress-strain curve.
-
Protocol 3: Thermal Properties Characterization
A. Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the PLA films.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Sample Preparation:
-
Cut a small sample of the film (5-10 mg) and place it in an aluminum DSC pan.
-
Seal the pan with a lid.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history.
-
Cool the sample from 200°C to 0°C at a rate of 10°C/min.
-
Heat the sample again from 0°C to 200°C at 10°C/min. The data from this second heating scan is used for analysis.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve.
-
Melting Temperature (Tm): Determined as the peak temperature of the melting endotherm.
-
Crystallinity (%Xc): Calculated using the formula: %Xc = [(ΔHm - ΔHcc) / (ΔH°m * w)] * 100 where ΔHm is the enthalpy of melting, ΔHcc is the enthalpy of cold crystallization, ΔH°m is the theoretical melting enthalpy of 100% crystalline PLA (93.7 J/g), and w is the weight fraction of PLA in the sample.
-
B. Thermogravimetric Analysis (TGA)
This protocol is for assessing the thermal stability of the PLA films.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans
-
Microbalance
Procedure:
-
Sample Preparation:
-
Place a small sample of the film (5-10 mg) into a TGA pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.
-
Plot the weight loss as a function of temperature to obtain the TGA curve.
-
Visualizations
Caption: Experimental workflow for PLA film preparation and characterization.
Caption: Mechanism of PLA plasticization by this compound.
References
- 1. Preparation and characterization of poly-lactic acid based films containing propolis ethanolic extract to be used in dry meat sausage packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Polylactic Acid Films with Alkali- and Acetylation-Treated Flax and Hemp Fillers via Solution Casting Technique [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
Application Notes and Protocols for Butyl Stearate-Based Emollients in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of topical emollients containing butyl stearate. This document outlines the physicochemical properties of this compound, formulation guidelines for creating stable emulsions, and detailed protocols for characterizing the final product's performance and stability.
Introduction to this compound as an Emollient
This compound is the ester of butanol and stearic acid, functioning primarily as a skin conditioning agent and emollient in cosmetic and pharmaceutical preparations.[1][2][3] Its chemical and physical properties, such as low viscosity and an oily nature, allow it to form a non-greasy, hydrophobic film on the skin's surface.[2][4] This film lubricates the skin, giving it a soft and smooth appearance, and helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration.
This compound is a colorless to pale yellow, oily liquid or waxy solid and is soluble in various organic solvents and oils, but insoluble in water. In formulations like creams and lotions, it acts as a spreading agent, while in lipsticks, it can decrease viscosity. The recommended use level for this compound in cosmetic emulsions typically ranges from 1% to 5%, although concentrations up to 25% have been reported in some cosmetic products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulators to predict its behavior in emulsions and its interaction with other ingredients.
| Property | Value | Reference |
| INCI Name | This compound | |
| CAS Number | 123-95-5 | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Characteristic, faintly fatty | |
| Solubility | Insoluble in water; soluble in alcohols, ketones, and mineral oils | |
| Viscosity (at 25°C) | 7–9 mPa·s | |
| Specific Gravity (at 25°C) | Approximately 0.85 g/cm³ | |
| Saponification Value | 165–175 mg KOH/g | |
| Acid Value | ≤ 1.0 mg KOH/g | |
| Purity (by GC) | ≥ 98% |
Formulation Guidelines for this compound Emulsions
This compound is a versatile emollient that can be incorporated into various topical formulations, most commonly oil-in-water (O/W) emulsions.
Example Oil-in-Water (O/W) Cream Formulation
The following table provides an example formulation for a basic O/W emollient cream incorporating this compound.
| Phase | Ingredient | Function | Concentration (% w/w) |
| A (Oil Phase) | This compound | Emollient | 5.0 |
| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 3.0 | |
| Glyceryl Stearate | Emulsifier | 2.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener, Stabilizer | 0.2 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Fragrance | Fragrance | q.s. |
General Manufacturing Procedure for O/W Emulsion
-
Preparation of Phases: Heat the oil phase (Phase A) and the water phase (Phase B) separately to 70-75°C.
-
Emulsification: Slowly add the oil phase to the water phase with continuous homogenization until a uniform emulsion is formed.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Addition of Cool-down Phase: Once the emulsion has cooled to below 40°C, add the ingredients of the cool-down phase (Phase C) and mix until uniform.
-
Final Adjustments: Adjust the pH if necessary and perform final quality control checks.
The following diagram illustrates the general workflow for preparing an oil-in-water emulsion with this compound.
Experimental Protocols for Emollient Characterization
To ensure the quality, efficacy, and safety of this compound-based emollients, a series of characterization tests should be performed.
Protocol for Skin Hydration Measurement (Corneometry)
This protocol measures the hydration level of the stratum corneum.
-
Objective: To quantify the moisturizing effect of the emollient formulation.
-
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
-
Procedure:
-
Acclimatization: Allow test subjects to acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20 minutes.
-
Baseline Measurement: Take baseline hydration readings on a defined area of the volar forearm before product application.
-
Product Application: Apply a standardized amount of the emollient formulation to the test area. A contralateral site can be used as an untreated control.
-
Post-application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, and 8 hours) after application.
-
Data Analysis: The results are expressed in arbitrary units (A.U.), with higher values indicating greater skin hydration. Compare the change in hydration from baseline for the treated and untreated sites.
-
Protocol for Transepidermal Water Loss (TEWL) Measurement
This protocol assesses the integrity of the skin barrier function.
-
Objective: To evaluate the occlusive properties of the emollient and its ability to reduce water loss from the skin.
-
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).
-
Procedure:
-
Acclimatization: Subjects should acclimatize under controlled environmental conditions (20-22°C, 40-60% RH) for at least 15-30 minutes.
-
Baseline Measurement: Measure the baseline TEWL on a defined area of the volar forearm.
-
Product Application: Apply a standardized amount of the formulation to the test area.
-
Post-application Measurements: Perform measurements at predetermined intervals after application.
-
Data Analysis: TEWL is measured in g/m²/h. A decrease in the TEWL value indicates an improvement in skin barrier function.
-
The logical relationship for assessing emollient efficacy is depicted in the diagram below.
Protocol for Viscosity and Spreadability Testing
These tests characterize the rheological properties and application aesthetics of the emollient.
-
Objective: To measure the viscosity and spreadability of the formulation, which are critical for consumer acceptance.
-
Apparatus: Viscometer or rheometer, parallel plates or cone-and-plate geometry.
-
Procedure for Viscosity:
-
Place a sample of the formulation in the viscometer.
-
Measure the viscosity at a controlled temperature (e.g., 25°C) and a defined shear rate.
-
For non-Newtonian fluids, perform a shear rate sweep to characterize shear-thinning behavior.
-
-
Procedure for Spreadability:
-
Place a known amount of the sample between two glass plates.
-
Apply a known weight to the upper plate for a specified time.
-
Measure the diameter of the circle to which the sample has spread.
-
Alternatively, use a texture analyzer with a spreadability rig.
-
-
Data Analysis: Compare the viscosity and spreadability values of different formulations. Lower viscosity and higher spreadability are generally desired for lotions, while creams may have higher viscosity.
Protocol for Sensory Evaluation
This protocol assesses the organoleptic properties of the emollient.
-
Objective: To evaluate the sensory attributes of the formulation as perceived by users.
-
Panelists: A trained sensory panel.
-
Procedure:
-
Provide panelists with coded samples of the formulations.
-
Instruct panelists to apply a standardized amount of each product to a defined area of their skin.
-
Panelists then rate various sensory attributes on a structured scale (e.g., 1-10). Key attributes include:
-
Spreadability
-
Absorbency
-
Greasiness
-
Stickiness
-
After-feel (softness, smoothness)
-
-
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) to identify significant differences in sensory perception between formulations.
Protocol for Stability Testing
This protocol evaluates the physical and chemical stability of the emulsion over time.
-
Objective: To ensure the formulation maintains its integrity under various storage conditions.
-
Procedure:
-
Sample Preparation: Prepare multiple samples of the formulation in its final packaging.
-
Storage Conditions: Store the samples under different conditions:
-
Real-time: 25°C / 60% RH
-
Accelerated: 40-45°C / 75% RH
-
Freeze-thaw cycles: e.g., three cycles of -10°C for 24 hours followed by 25°C for 24 hours.
-
-
Evaluation Intervals: Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated testing).
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, and signs of phase separation (creaming, coalescence).
-
Microbiological: Test for microbial contamination at the beginning and end of the study.
-
-
-
Data Analysis: A formulation is considered stable if its physical, chemical, and microbiological properties remain within specifications throughout the testing period. Accelerated stability data can be used to predict the shelf life of the product.
The workflow for a comprehensive stability testing program is outlined below.
Safety and Regulatory Considerations
This compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe as a cosmetic ingredient in the present practices of use and concentration. It has low acute oral toxicity and is, at most, minimally irritating to the skin and eyes at cosmetic use concentrations. While generally non-sensitizing, a patch test is recommended for individuals with sensitive skin. Formulators should also consider the potential for comedogenicity when using stearate esters.
References
Application Note: Analysis of Butyl Stearate by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Butyl stearate is a butyl ester of stearic acid, commonly used in cosmetics, personal care products, and as a plasticizer.[1][2] Its versatile applications necessitate a reliable and accurate analytical method for its identification and quantification to ensure product quality and safety.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of semi-volatile compounds like this compound, offering high sensitivity and specificity.[4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Principle
GC-MS separates chemical mixtures based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification, while the chromatographic peak area allows for quantification.
While direct analysis of this compound is often feasible, derivatization via transesterification to its corresponding fatty acid methyl ester (FAME), methyl stearate, can sometimes be employed to improve chromatographic performance, although this adds a step to the sample preparation.
Experimental Protocols
1. Sample Preparation
The following protocol outlines a general procedure for the preparation of samples for GC-MS analysis. The concentration of the final solution should be adjusted to fall within the linear range of the instrument calibration.
-
Reagents and Materials:
-
This compound standard (USP Reference Standard or equivalent)
-
Solvent: n-Hexane, Heptane, or Dichloromethane (GC grade)
-
1.5 mL glass GC autosampler vials with caps
-
Micropipettes and tips
-
Vortex mixer
-
-
Procedure for Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in a known volume of a suitable solvent like n-hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Transfer the standard solutions to GC vials for analysis.
-
-
Procedure for Sample Preparation (General):
-
Accurately weigh a known amount of the sample matrix containing this compound.
-
Extract the this compound from the matrix using a suitable solvent (e.g., n-hexane) and technique (e.g., liquid-liquid extraction or solid-phase extraction).
-
The extraction method will be matrix-dependent and may require optimization.
-
Concentrate or dilute the extract as necessary to bring the this compound concentration within the calibration range.
-
Filter the final extract if any particulate matter is present.
-
Transfer the final sample solution to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis of this compound. These may need to be optimized for your specific instrument and column. The parameters are based on methods for similar long-chain fatty acid esters.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 10:1 to 50:1) |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temperature: 150°C for 2 min, ramp at 15°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3-5 minutes |
Data Presentation
Quantitative analysis of this compound can be performed using an external standard calibration curve. The following table presents typical quantitative data for the closely related compound, methyl stearate, which can serve as a reference for method development for this compound.
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Methyl Stearate | 1.00–20.00 | 11.90 | Data not available | 95.25–100.29 | ≤ 7.16 |
Note: This data is for methyl stearate and is provided as a guideline. The actual values for this compound must be determined experimentally.
Visualization of Workflows and Relationships
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of key components in a GC-MS system.
Conclusion
The GC-MS method described provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The provided experimental parameters serve as a solid starting point for method development and validation. Proper sample preparation and adherence to good chromatographic practices are essential for achieving accurate and reproducible results. This application note is intended for researchers, scientists, and drug development professionals who require a dependable method for the analysis of this compound in various matrices.
References
Application Notes and Protocols: Incorporating Butyl Stearate into Polymer Inclusion Membranes (PIMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymer Inclusion Membranes (PIMs) are a type of liquid membrane that have garnered significant attention for their potential in separation science.[1][2] They typically consist of a base polymer, a plasticizer, and a carrier, which are dissolved in a solvent and cast into a thin, flexible film.[2] The plasticizer plays a crucial role in enhancing the flexibility and transport properties of the membrane.[1] Butyl stearate (BTS), a non-toxic and cost-effective ester, has been identified as a promising alternative to commonly used plasticizers in PIM formulations.[3] Its use is particularly advantageous in applications where biocompatibility is a concern, such as in drug development and environmental remediation.
These notes provide detailed protocols and data on the incorporation of this compound into PIMs, with a focus on its effects on membrane characteristics and performance.
Applications
The primary documented application of this compound in PIMs is in the transport of heavy metal ions. Specifically, it has been successfully used in PIMs for the extraction of Mercury(II) (Hg(II)).
-
Heavy Metal Ion Transport: PIMs containing this compound have demonstrated high efficiency in transporting Hg(II) ions, particularly in membranes with a poly(vinyl chloride) (PVC) base. In PVC-based PIMs, this compound as a plasticizer resulted in significantly better transport efficiency compared to the commonly used 2-nitrophenyl octyl ether (NPOE).
-
Potential for Drug Delivery: While direct studies on this compound-containing PIMs for drug transport are emerging, its properties make it a strong candidate for such applications. This compound is used in pharmaceutical formulations, such as in microspheres for controlled drug release, indicating its biocompatibility. Its non-toxic nature is a significant advantage over traditional plasticizers like phthalates. Researchers in drug development can explore the use of this compound-plasticized PIMs for the controlled release and transport of active pharmaceutical ingredients.
Data Presentation
The following tables summarize the quantitative data from studies on PIMs incorporating this compound.
Table 1: Composition of Polymer Inclusion Membranes
| Component | Role | Material Examples | Percentage (by mass) |
| Base Polymer | Provides structural integrity | Cellulose Triacetate (CTA), Poly(vinyl chloride) (PVC) | 50% |
| Carrier | Facilitates selective transport | Trioctylmethylammonium thiosalicylate (TOMATS) | 30% |
| Plasticizer | Enhances flexibility and transport | This compound (BTS) , 2-Nitrophenyl octyl ether (NPOE), Dibutyl sebacate (DBS), etc. | 20% |
This composition was found to be effective for the transport of Hg(II).
Table 2: Hg(II) Transport Efficiency (TE) in PIMs with Different Plasticizers
| Base Polymer | Plasticizer | Transport Efficiency (TE) after 24h (%) |
| CTA | NPOE | 84 |
| CTA | This compound (BTS) | 70 |
| CTA | Dibutyl sebacate (DBS) | Quantitative |
| PVC | NPOE | 18 ± 4 |
| PVC | This compound (BTS) | 95 ± 7 |
These findings highlight that for PVC-based PIMs, BTS exhibited better efficiency when compared to NPOE.For CTA-based PIMs, the plasticizer did not significantly affect transport efficiency.
Table 3: Effect of Plasticizer on Membrane Hydrophilicity (Contact Angle)
| Base Polymer | Plasticizer | Contact Angle (°) |
| CTA (pure) | - | 62.62 |
| CTA + TOMATS | - | 49.27 |
| CTA + TOMATS | NPOE | 44.59 |
| CTA + TOMATS | This compound (BTS) | 35.83 |
| PVC (pure) | - | 75.94 |
| PVC + TOMATS | - | 45.95 |
| PVC + TOMATS | NPOE | 44.59 |
| PVC + TOMATS | This compound (BTS) | 31.27 - 56.95 (range) |
The addition of this compound was found to enhance the hydrophilic character of both CTA and PVC-based PIMs.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing PIMs (Solvent Evaporation Method)
This protocol describes the preparation of PIMs with a composition of 50% polymer, 30% carrier, and 20% this compound by mass.
Materials:
-
Base Polymer: Cellulose Triacetate (CTA) or Poly(vinyl chloride) (PVC)
-
Carrier: Trioctylmethylammonium thiosalicylate (TOMATS)
-
Plasticizer: this compound (BTS)
-
Solvent: Chloroform (for CTA) or Tetrahydrofuran (THF) (for PVC)
-
Flat-bottomed glass petri dish (e.g., 5 cm diameter)
-
Level surface
-
Fume hood
Procedure:
-
Dissolution of Components:
-
Weigh the appropriate amounts of the base polymer, carrier (TOMATS), and this compound.
-
In a small glass vial, dissolve all components in a suitable volume of the chosen solvent (e.g., 10 mL of chloroform for CTA-based PIMs or 10 mL of THF for PVC-based PIMs).
-
Ensure complete dissolution by gentle swirling or magnetic stirring.
-
-
Casting the Membrane:
-
Place a clean, dry flat-bottomed glass petri dish on a level surface within a fume hood.
-
Carefully pour the solution into the petri dish, ensuring the solution spreads evenly across the bottom.
-
-
Solvent Evaporation:
-
Cover the petri dish with a lid or a larger container with small openings to allow for slow evaporation of the solvent. This helps in forming a homogenous and uniform membrane.
-
Allow the solvent to evaporate completely at room temperature. This may take up to 24 hours.
-
-
Membrane Peeling:
-
Once the solvent has fully evaporated, a thin, transparent film will be formed at the bottom of the petri dish.
-
Carefully peel the membrane from the glass surface using forceps.
-
-
Characterization (Optional):
-
The thickness of the prepared membrane can be measured using a micrometer. For transport studies, membranes of a consistent thickness (e.g., 55 µm) should be used.
-
Protocol 2: Hg(II) Transport Experiment
This protocol outlines a typical transport experiment using the prepared PIMs.
Materials:
-
Prepared PIM with this compound
-
Transport cell (a device with two compartments separated by the membrane)
-
Feed Solution: 0.5 mg L⁻¹ Hg(II) in simulated natural water
-
Receiving Solution: 10⁻³ M L-cysteine
-
Stirrers for both feed and receiving solutions
-
Analytical instrument for Hg(II) determination (e.g., ICP-MS or Cold Vapour Atomic Fluorescence Spectroscopy)
Procedure:
-
Membrane Mounting:
-
Securely mount the prepared PIM in the transport cell, ensuring a leak-proof seal between the feed and receiving solution compartments. The effective membrane area should be known (e.g., 1.8 cm²).
-
-
Filling the Compartments:
-
Fill one compartment with the feed solution (e.g., 100 mL of 0.5 mg L⁻¹ Hg(II)).
-
Fill the other compartment with the receiving solution (e.g., 5 mL of 10⁻³ M L-cysteine).
-
-
Initiating the Experiment:
-
Start the stirrers in both compartments to ensure adequate mixing and to minimize the boundary layer effect at the membrane-solution interface.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), take aliquots from the receiving solution.
-
Analyze the concentration of Hg(II) in the aliquots using a suitable analytical technique.
-
-
Calculating Transport Efficiency:
-
The transport efficiency (TE%) can be calculated using the following formula: TE% = (C_r / C_f_initial) * 100 where C_r is the concentration of Hg(II) in the receiving phase at a given time, and C_f_initial is the initial concentration of Hg(II) in the feed phase.
-
Visualizations
Caption: Workflow for Polymer Inclusion Membrane (PIM) preparation.
Caption: Schematic of the Hg(II) transport experiment setup.
References
- 1. A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring this compound as a Promising Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring this compound as a Promising Alternative [agris.fao.org]
performance of butyl stearate as a lubricant in metalworking fluid formulations
An Application Note on the Performance of Butyl Stearate as a Lubricant in Metalworking Fluid Formulations
Introduction
This compound, a butyl ester of stearic acid, is a fatty acid ester that serves as an effective lubricant additive in metalworking fluid formulations.[1] Its inherent properties, including good lubricity, thermal stability, and film-forming capabilities, make it a valuable component in cutting oils, drawing compounds, and other metalworking fluids.[1] This document provides detailed application notes on the performance of this compound, including its mechanism of action, performance data (based on representative fatty acid esters), and standardized testing protocols for evaluation.
Mechanism of Lubrication
Fatty acid esters like this compound function as boundary lubrication additives. Their polar ester group adsorbs onto the metal surface, forming a durable lubricating film.[2] This film reduces direct contact between the tool and the workpiece, thereby minimizing friction, heat generation, and wear.[2][3] The long, non-polar fatty acid chain provides a low-shear-strength layer that facilitates smooth sliding between surfaces.
Caption: Lubrication mechanism of this compound.
Performance Data
While specific performance data for this compound as a direct additive in publicly available literature is limited, the following table summarizes representative tribological data for fatty acid esters, which are chemically similar to this compound and indicative of its expected performance. The data is derived from Four-Ball Wear Tests (ASTM D4172).
| Lubricant Formulation | Coefficient of Friction (CoF) | Wear Scar Diameter (WSD) (mm) | Reference |
| Base Mineral Oil | ~0.12 | ~0.660 | |
| Mineral Oil + 10% Polyol Ester | < 0.1 | ~0.624 | |
| Unsaturated Ester Formulation | Significantly lower than mineral oil | Lower than saturated ester | |
| Saturated Ester Formulation | Lower than mineral oil | Higher than unsaturated ester |
Experimental Protocols
To evaluate the performance of this compound in metalworking fluid formulations, standardized tribological tests are employed. The following are detailed protocols for the Four-Ball Wear Test and the Tapping Torque Test.
Four-Ball Wear Test (based on ASTM D4172)
Objective: To determine the wear-preventive characteristics of a lubricating fluid.
Apparatus: Four-Ball Wear Test Machine.
Materials:
-
Test Lubricant: Base metalworking fluid with and without the addition of this compound at various concentrations.
-
Test Balls: 12.7 mm diameter, chrome alloy steel balls (AISI E-52100).
Procedure:
-
Clean the test balls and the ball pot assembly thoroughly with a suitable solvent (e.g., heptane or acetone) and dry them.
-
Place three clean balls into the ball pot.
-
Pour the test lubricant into the pot to a level that covers the three balls.
-
Place the fourth ball into the chuck of the machine.
-
Assemble the ball pot onto the machine.
-
Apply a load of 392 N (40 kgf).
-
Set the temperature controller to maintain the lubricant temperature at 75°C.
-
Start the machine and run at a rotational speed of 1200 rpm for 60 minutes.
-
After the test, turn off the machine, remove the ball pot, and discard the lubricant.
-
Clean the three lower balls with solvent and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average wear scar diameter.
Tapping Torque Test (based on ASTM D8288)
Objective: To evaluate the relative lubricating properties of a metalworking fluid by measuring the torque required to tap threads.
Apparatus: Tapping Torque Test Machine.
Materials:
-
Test Lubricant: Base metalworking fluid with and without the addition of this compound.
-
Test Pieces: Standardized metal blocks (e.g., 1018 steel) with pre-drilled holes.
-
Taps: Standardized cutting or forming taps.
Procedure:
-
Secure the test piece in the machine's vise.
-
Fill the pre-drilled holes with the test lubricant.
-
Install the tap into the machine's chuck.
-
Set the tapping speed (e.g., 1000-1500 rpm).
-
Initiate the tapping sequence, during which the machine will tap a specified number of holes.
-
The machine's software records the torque for each tapped hole.
-
After testing with one fluid, clean the tap thoroughly before proceeding to the next fluid.
-
Compare the average tapping torque values for the different lubricant formulations. A lower torque indicates better lubricity.
Logical Workflow for Lubricant Evaluation
The following diagram illustrates a logical workflow for the evaluation of a new lubricant additive like this compound in a metalworking fluid formulation.
Caption: Workflow for evaluating lubricant performance.
Conclusion
This compound is a promising lubricant additive for metalworking fluids, owing to its chemical structure and inherent lubricating properties. By forming a protective film on metal surfaces, it can effectively reduce friction and wear in machining operations. The standardized testing protocols outlined in this document, such as the Four-Ball Wear Test and the Tapping Torque Test, provide a robust framework for quantifying the performance benefits of incorporating this compound into metalworking fluid formulations. Further research to generate specific performance data for this compound in various base fluids and concentrations is recommended to fully optimize its application.
References
Application Notes and Protocols for Butyl Stearate-Loaded Nanoparticles for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and functionalization of butyl stearate-loaded nanoparticles for targeted drug delivery.
Introduction
This compound, a fatty acid ester, serves as a promising lipid core for the formulation of solid lipid nanoparticles (SLNs). These nanoparticles offer several advantages for drug delivery, including high drug encapsulation efficiency for lipophilic drugs, controlled release profiles, and good biocompatibility. This document outlines the methodologies for preparing this compound-loaded nanoparticles, characterizing their physicochemical properties, and modifying their surface for targeted delivery to specific cells or tissues.
Targeted delivery can be achieved through two primary mechanisms: passive targeting and active targeting.[][2]
-
Passive Targeting: This relies on the accumulation of nanoparticles in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[3]
-
Active Targeting: This involves the functionalization of the nanoparticle surface with ligands such as antibodies, peptides, or small molecules that specifically bind to receptors overexpressed on target cells.[4][5]
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles
A robust and scalable method for preparing this compound-loaded nanoparticles is the hot high-pressure homogenization (HPH) technique.
Protocol: Hot High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Melt this compound at a temperature 5-10°C above its melting point (approximately 27°C).
-
Dissolve the lipophilic active pharmaceutical ingredient (API) in the molten this compound.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a suitable surfactant (e.g., Polysorbate 80, Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000-20,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles. The homogenization temperature should be maintained above the melting point of this compound.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion to room temperature under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the nanoparticle dispersion at 4°C for further characterization and use.
-
Characterization of Nanoparticles
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior and stability of the nanoparticles. Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for these measurements.
Protocol: DLS and ELS Measurement
-
Sample Preparation:
-
Dilute the nanoparticle dispersion with purified water or a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration to avoid multiple scattering effects. The suspending medium should be filtered through a 0.2 µm filter.
-
-
Instrumentation:
-
Use a Zetasizer or a similar instrument capable of performing DLS and ELS measurements.
-
-
Measurement:
-
Transfer a sufficient volume (typically >750 µL) of the diluted sample into a disposable cuvette or a folded capillary cell for zeta potential measurement.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurements in triplicate.
-
-
Data Analysis:
-
Report the particle size as the Z-average diameter and the size distribution as the Polydispersity Index (PDI).
-
Report the zeta potential in millivolts (mV). Nanoparticles with a zeta potential above ±30 mV are generally considered stable in suspension.
-
2.2.2. Encapsulation Efficiency and Drug Loading
Encapsulation efficiency (EE) and drug loading (DL) are critical parameters for evaluating the effectiveness of the nanoparticle formulation.
Protocol: Determination of EE and DL by Ultrafiltration-Centrifugation
-
Separation of Free Drug:
-
Place a known amount of the nanoparticle dispersion into a centrifugal filter unit with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.
-
Centrifuge the unit at a specified speed and time to separate the encapsulated drug from the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Quantify the amount of free drug in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (%):
-
Drug Loading (%):
-
In Vitro Drug Release Study
The dialysis bag diffusion method is a widely used technique to evaluate the in vitro release profile of drugs from nanoparticles.
Protocol: Dialysis Bag Method
-
Preparation of the Dialysis Bag:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles (e.g., 12-14 kDa).
-
Soak the dialysis bag in the release medium overnight to ensure it is thoroughly wetted.
-
-
Experimental Setup:
-
Place a known volume of the drug-loaded nanoparticle dispersion into the dialysis bag (donor compartment).
-
Immerse the sealed dialysis bag in a larger volume of release medium (receptor compartment), such as phosphate-buffered saline (PBS, pH 7.4) containing a small amount of surfactant (e.g., 0.1% Tween 80) to maintain sink conditions.
-
Maintain the temperature at 37°C and stir the receptor compartment at a constant speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots from the receptor compartment.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time and plot the release profile.
-
Surface Modification for Targeted Delivery
Active targeting can be achieved by conjugating targeting ligands to the nanoparticle surface. This is often done by attaching the ligand to the distal end of a polyethylene glycol (PEG) chain on a PEGylated lipid, which is incorporated into the nanoparticle formulation.
Protocol: Ligand Conjugation via Thiol-Maleimide Chemistry
-
Preparation of Maleimide-Functionalized Nanoparticles:
-
Incorporate a maleimide-functionalized PEG-lipid (e.g., Mal-PEG-DSPE) into the lipid mixture during the nanoparticle preparation process.
-
-
Preparation of Thiolated Ligand:
-
If the targeting ligand (e.g., antibody, peptide) does not have a free thiol group, it can be introduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds.
-
-
Conjugation Reaction:
-
Incubate the maleimide-functionalized nanoparticles with the thiolated ligand in a suitable buffer (e.g., PBS, pH 7.0-7.5) for a specified time (e.g., 2-4 hours) at room temperature or 4°C to allow the thiol-maleimide reaction to occur.
-
-
Purification:
-
Remove the unconjugated ligand by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
-
Characterization:
-
Confirm the successful conjugation of the ligand using techniques like gel electrophoresis (SDS-PAGE), HPLC, or by measuring the increase in particle size using DLS.
-
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation Code | Drug:Lipid Ratio (w/w) | Surfactant Conc. (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| BSN-F1 | 1:10 | 1.0 | 150 ± 5.2 | 0.18 ± 0.02 | -25.3 ± 1.5 | 85.2 ± 3.1 | 7.7 ± 0.3 |
| BSN-F2 | 1:10 | 2.0 | 125 ± 4.1 | 0.15 ± 0.01 | -28.1 ± 1.8 | 88.6 ± 2.5 | 8.1 ± 0.2 |
| BSN-F3 | 1:5 | 1.0 | 180 ± 6.5 | 0.25 ± 0.03 | -22.4 ± 2.1 | 78.9 ± 4.2 | 13.2 ± 0.7 |
| BSN-F4 | 1:5 | 2.0 | 162 ± 5.8 | 0.21 ± 0.02 | -26.5 ± 1.9 | 82.4 ± 3.8 | 13.7 ± 0.6 |
Data are presented as mean ± standard deviation (n=3). This is representative data and will vary based on specific experimental conditions.
Table 2: In Vitro Drug Release Profile of BSN-F2
| Time (hours) | Cumulative Release (%) |
| 1 | 15.3 ± 1.2 |
| 2 | 25.8 ± 1.8 |
| 4 | 40.1 ± 2.5 |
| 8 | 58.7 ± 3.1 |
| 12 | 70.2 ± 3.5 |
| 24 | 85.6 ± 4.0 |
| 48 | 92.3 ± 3.8 |
Data are presented as mean ± standard deviation (n=3). This is representative data and will vary based on the drug and formulation.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of targeted this compound nanoparticles.
Caption: Signaling pathway for targeted nanoparticle delivery to tumor cells.
References
- 2. researchgate.net [researchgate.net]
- 3. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precigenome.com [precigenome.com]
- 5. Lipid Nanoparticles Functionalized with Antibodies for Anticancer Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Butyl Stearate Crystallization in Ethanol-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with butyl stearate crystallization in ethanol-based formulations.
Troubleshooting Guide
Encountering crystallization of this compound in your ethanol-based formulations can be a significant hurdle in your research and development process. This guide provides a structured approach to diagnosing and resolving these issues.
Issue 1: Crystallization Occurs Upon Cooling to Room Temperature or During Refrigerated Storage
Possible Causes:
-
Low Ambient Temperature: this compound has a melting point in the range of 17-22 °C, making it susceptible to solidification at or below room temperature.[1]
-
Insufficient Ethanol Concentration: The concentration of ethanol may not be high enough to maintain the solubility of this compound at lower temperatures.
-
High this compound Concentration: The formulation may be supersaturated with this compound at the storage temperature.
Solutions:
-
Temperature Control:
-
Store the formulation at a controlled room temperature above the melting point of this compound.
-
If refrigeration is necessary, consider a step-down cooling process to allow for gradual equilibration, though this may not always prevent crystallization.
-
-
Formulation Adjustment:
-
Increase Ethanol Concentration: If the formulation allows, increasing the proportion of ethanol can enhance the solubility of this compound.
-
Reduce this compound Concentration: Evaluate the minimum effective concentration of this compound required for your application to avoid supersaturation.
-
Introduce a Co-solvent: The addition of a co-solvent can improve the overall solvent capacity of your formulation. Propylene glycol is a potential co-solvent that can be used in combination with ethanol.
-
Issue 2: Crystals Form Over Time, Even at a Constant Temperature
Possible Causes:
-
Slow Nucleation and Crystal Growth: Even in a seemingly stable solution, nucleation can occur over extended periods, leading to subsequent crystal growth.
-
Ethanol Evaporation: If the container is not properly sealed, ethanol can evaporate, increasing the effective concentration of this compound and leading to crystallization.
-
Presence of Impurities: Impurities can act as nucleation sites, initiating the crystallization process.
Solutions:
-
Incorporate Crystallization Inhibitors:
-
Polymers: Consider the addition of polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[1][2][3] These polymers can interfere with crystal nucleation and growth.
-
Surfactants: Non-ionic surfactants like Tween 80 or Span 80 can modify crystal habits and inhibit crystal growth.[4] The choice of surfactant should be guided by the specific requirements of your formulation.
-
-
Ensure Proper Storage:
-
Use tightly sealed containers to prevent solvent evaporation.
-
Store in a dark place if light sensitivity is a concern.
-
-
Purification of this compound:
-
If impurities are suspected, consider purifying the this compound. A common method involves fractional crystallization from a suitable solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in ethanol?
Q2: At what temperature should I expect this compound to crystallize?
The melting point of this compound is reported to be in the range of 17-22 °C. Therefore, crystallization can be expected to occur as the temperature of the formulation approaches or falls below this range. The exact temperature will depend on the concentration of this compound and the presence of other components in the formulation.
Q3: How can I prevent crystallization without changing the concentration of this compound or ethanol?
The most effective approach is to introduce a crystallization inhibitor. Small amounts of certain polymers (e.g., PVP, HPMC) or non-ionic surfactants can significantly delay or prevent the onset of crystallization by interfering with the nucleation and growth of crystals.
Q4: Are there any co-solvents that can be used with ethanol to improve the stability of my formulation?
Yes, co-solvents can be effective. Propylene glycol is a commonly used co-solvent that, in combination with ethanol, can improve the solubility of various compounds and may help prevent the crystallization of this compound. The optimal ratio of ethanol to co-solvent will need to be determined experimentally for your specific formulation.
Q5: What analytical techniques can I use to study the crystallization of this compound in my formulation?
Several techniques are suitable for this purpose:
-
Visual Observation: The simplest method is to visually inspect the formulation for turbidity or the presence of solid particles, especially after storage at different temperatures.
-
Cloud Point Determination: This is a standardized method (e.g., ASTM D2500) to determine the temperature at which a liquid becomes cloudy upon cooling, indicating the onset of crystallization.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the crystallization and melting temperatures of this compound in your formulation, providing valuable information about its thermal behavior.
-
Polarized Light Microscopy: This technique allows for the direct visualization of crystals, providing information on their morphology and size.
Data Presentation
Due to the lack of specific experimental data for the this compound-ethanol system in the available literature, the following table provides an illustrative example of how solubility might be expected to change with temperature. This data is not experimental and should be used as a conceptual guide.
Table 1: Illustrative Solubility of this compound in Ethanol at Different Temperatures
| Temperature (°C) | Illustrative Solubility ( g/100g Ethanol) |
| 40 | > 50 |
| 30 | 45 |
| 25 | 30 |
| 20 | 15 |
| 10 | 5 |
| 4 | < 1 |
Experimental Protocols
Protocol 1: Determination of Cloud Point
This protocol is adapted from the principles of ASTM D2500.
Objective: To determine the temperature at which this compound begins to crystallize from an ethanol-based formulation upon cooling.
Materials:
-
This compound formulation
-
Test jar
-
Thermometer with 1 °C divisions
-
Cooling bath (e.g., ice-water bath, refrigerated circulator)
-
Light source
Procedure:
-
Ensure the sample is clear and free of any visible crystals. If crystals are present, gently warm the sample until they dissolve completely.
-
Pour the sample into the test jar to the marked level.
-
Place the thermometer into the sample.
-
Place the test jar in the cooling bath. The cooling rate should be controlled, ideally at about 1-2 °C per minute.
-
At every 1 °C decrease in temperature, remove the test jar from the bath and inspect it for cloudiness. This should be done quickly to minimize warming of the sample.
-
The cloud point is the temperature at which the first sign of cloudiness or haze is observed at the bottom of the test jar.
-
Record the temperature to the nearest 1 °C.
Protocol 2: Analysis of Crystallization by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of crystallization and melting point of this compound within a formulation.
Materials:
-
This compound formulation
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh 5-10 mg of the liquid formulation into a hermetic aluminum pan.
-
Seal the pan using the crimper. Ensure a proper seal to prevent evaporation of the ethanol.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the sample at a temperature where it is fully liquid (e.g., 40 °C).
-
Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature where crystallization is expected to be complete (e.g., -10 °C).
-
Hold at the low temperature for a few minutes to ensure complete crystallization.
-
Heat the sample at the same controlled rate back to the starting temperature (40 °C).
-
Record the heat flow as a function of temperature for both the cooling and heating cycles.
-
The crystallization event will appear as an exothermic peak on the cooling curve, and the melting of the crystals will be an endothermic peak on the heating curve. The onset temperatures of these peaks provide critical information about the phase transitions.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Experimental workflow for stability analysis.
References
- 1. Evaluation of the inhibitory potential of HPMC, PVP and HPC polymers on nucleation and crystal growth - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of Polymers as a Tool in Crystallization—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Surfactants on Posaconazole Crystallization and Polymorphism: Tween 80 vs Span 80 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing High-Yield Butyl Stearate Synthesis
Welcome to the technical support center for butyl stearate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of stearic acid with n-butanol. The primary methods include:
-
Acid-Catalyzed Fischer Esterification: This is a widely used method employing a strong acid catalyst.[1] Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and aminosulfonic acid.[1][2]
-
Enzymatic Synthesis: This method utilizes lipases, such as Candida rugosa lipase or Novozym 435, as biocatalysts.[3][4] It is considered a "greener" alternative, often requiring milder reaction conditions.
-
Heterogeneous Catalysis: Solid acid catalysts like montmorillonite clays or heteropolyacids can also be used, which can simplify catalyst recovery and reuse.
Q2: What is a typical starting point for optimizing the reaction conditions for acid-catalyzed synthesis?
A2: A good starting point for optimization is a molar ratio of n-butanol to stearic acid greater than 1:1 to shift the equilibrium towards the product. For example, a molar ratio of 2:1 (alcohol to acid) has been shown to be effective. The reaction is typically conducted under reflux conditions, with temperatures ranging from 95°C to 120°C. The catalyst concentration is usually a small percentage of the mass of the stearic acid, for instance, 1.0%.
Q3: My this compound yield is consistently low. What are the likely causes and how can I troubleshoot this?
A3: Low yield in this compound synthesis can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include:
-
Incomplete reaction: The reaction may not have reached equilibrium.
-
Water inhibition: The presence of water, a byproduct of the reaction, can reverse the esterification process.
-
Suboptimal reactant ratio: An inappropriate molar ratio of stearic acid to n-butanol can limit the conversion.
-
Catalyst issues: The catalyst may be inactive, or the concentration might be too low.
-
Temperature fluctuations: Inconsistent or incorrect reaction temperature can negatively impact the reaction rate and equilibrium.
Q4: How can I purify the synthesized this compound?
A4: After the reaction, the crude product contains unreacted starting materials, catalyst, and byproducts. A common purification procedure involves:
-
Neutralization: Washing the reaction mixture with a basic solution, such as 0.05M NaOH or 2% NaHCO₃ solution, to remove acidic impurities and the acid catalyst.
-
Water Washes: Several washes with water to remove any remaining base and water-soluble impurities.
-
Solvent Removal: If a solvent was used, it is removed, typically by distillation. Excess n-butanol can also be removed by vacuum distillation.
-
Final Purification: Further purification can be achieved through vacuum distillation or fractional crystallization.
Troubleshooting Guide for Low this compound Yield
This guide provides a structured approach to diagnosing and resolving issues leading to low product yield.
Caption: Troubleshooting workflow for low this compound yield.
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the comparison of different synthesis conditions.
Table 1: Acid-Catalyzed Synthesis of this compound
| Catalyst | Molar Ratio (Alcohol:Acid) | Catalyst Conc. | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | 15:1 | 0.75 mol ratio (to acid) | 65 | - | 99 | |
| Aminosulfonic acid | 2:1 | 1.0% (of stearic acid mass) | Reflux | 3.5 | 95.9 (conversion) | |
| p-Toluenesulfonic acid | - | - | 110-120 | - | - | |
| Phosphotungstic acid | 1.5:1 | 1 mol% | 110 | 4 | 98 | |
| Copper p-toluenesulfonate | 0.3-0.5:1 (mass ratio) | 0.9-1.1% (of stearic acid mass) | 95-105 | >8 | >90 |
Table 2: Enzymatic Synthesis of this compound
| Enzyme | Molar Ratio (Alcohol:Acid) | Enzyme Conc. (% by substrate weight) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Novozym 435 | 2:1 | 1% | 60 | 24 | 92 | |
| Candida rugosa lipase | 5:1 to 15:1 | 7.0-35.0 kU | 40-60 | 24-120 | >90 |
Experimental Protocols
Protocol 1: High-Yield this compound Synthesis using Aminosulfonic Acid Catalyst
This protocol is based on the method described by Shao Guangwei et al.
-
Materials:
-
Stearic acid
-
n-butanol
-
Aminosulfonic acid
-
500 mL three-necked flask
-
Water separator (e.g., Dean-Stark apparatus)
-
Condenser
-
Heating mantle with magnetic stirrer
-
-
Procedure:
-
Add a pre-weighed amount of stearic acid to the three-necked flask.
-
Heat the flask until the stearic acid melts.
-
Begin stirring and add n-butanol (at a 2.0:1 molar ratio relative to stearic acid) and aminosulfonic acid (1.0% of the mass of stearic acid).
-
Heat the mixture to reflux. Water will begin to collect in the separator.
-
Continue the reflux until no more water is generated in the separator, indicating the reaction is nearing completion (approximately 3.5 hours).
-
Monitor the conversion rate of stearic acid. A conversion rate of 95.9% is achievable.
-
After the reaction, remove the excess n-butanol via vacuum distillation.
-
Further purify the product by vacuum distillation, collecting the fraction at 175-190°C.
-
Protocol 2: Enzymatic Synthesis of this compound using Novozym 435
This protocol is adapted from the work of Pereira et al.
-
Materials:
-
Stearic acid
-
n-butanol
-
Novozym 435 (immobilized lipase)
-
Reaction vessel (e.g., sealed flask)
-
Shaking incubator or temperature-controlled shaker
-
-
Procedure:
-
Combine stearic acid and n-butanol in the reaction vessel at a 1:2 molar ratio.
-
Add Novozym 435 at a concentration of 1% by total weight of the substrates.
-
Seal the vessel and place it in a shaking incubator set to 60°C and 250 rpm.
-
Allow the reaction to proceed for 24 hours.
-
After 24 hours, stop the reaction and separate the immobilized enzyme by filtration for potential reuse.
-
The resulting product can be purified as needed, typically starting with the removal of excess n-butanol under reduced pressure. A yield of approximately 92% can be expected.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
References
removing acidic impurities from crude butyl stearate after synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the removal of acidic impurities from crude butyl stearate after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic impurities in crude this compound after a typical acid-catalyzed synthesis?
A1: The primary acidic impurities are typically residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and unreacted stearic acid.
Q2: What are the most common methods for removing these acidic impurities?
A2: The most common and effective methods are:
-
Alkaline Neutralization and Washing: This involves washing the crude ester with a dilute aqueous basic solution to neutralize and remove the acids.
-
Adsorption: This method uses solid adsorbents to bind and remove impurities.
Q3: Which alkaline solution is best for neutralization: sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), or sodium carbonate (Na₂CO₃)?
A3: The choice depends on the level of acidity and the desired process control.
-
Sodium Hydroxide (NaOH): A strong base that reacts quickly and completely with acidic components.[1] However, its high reactivity can sometimes lead to emulsion formation and potential hydrolysis of the ester if not used carefully.
-
Sodium Bicarbonate (NaHCO₃) / Sodium Carbonate (Na₂CO₃): These are weaker bases, making the neutralization reaction slower and more controllable, which can reduce the risk of emulsion formation.[2] They are often preferred for initial washes to remove the bulk of the acid.
Q4: How can I determine the level of acidic impurities before and after purification?
A4: The acid value (or acid number) is a quantitative measure of acidity. It is typically determined by titration with a standardized solution of potassium hydroxide (KOH) and is expressed in mg KOH/g of the sample. The ASTM D974 standard provides a detailed color-indicator titration method for this purpose.[3][4][5]
Q5: What are the signs of successful purification?
A5: A successfully purified this compound will have a significantly reduced acid value (typically below 0.5 mg KOH/g), be clear and free of visible water or particulates, and have a neutral pH.
Troubleshooting Guides
Issue 1: Persistent Emulsion Formation During Alkaline Washing
Symptom: A stable, milky layer forms between the organic (this compound) and aqueous layers that does not separate upon standing.
Cause: Emulsions are often caused by the formation of soaps from the reaction of the alkaline solution with free fatty acids, especially with vigorous mixing. The presence of monoglycerides and diglycerides can also contribute to emulsion formation.
Troubleshooting Steps:
-
Allow for Longer Separation Time: Let the mixture stand undisturbed for an extended period (e.g., several hours or overnight).
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Temperature Modification: Gently warming the mixture can sometimes help break an emulsion by reducing the viscosity. However, be cautious as excessive heat can promote ester hydrolysis. Conversely, cooling or even partially freezing the aqueous layer can also be effective.
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Change in pH: If a strong base was used, adding a small amount of a weak acid to bring the aqueous layer closer to neutral might help. Conversely, if the emulsion is due to an alkali soap, lowering the pH to 2 with a dilute acid can modify the surfactant's charge.
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Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Issue 2: High Acid Value After Multiple Washes
Symptom: The acid value of the this compound remains above the target specification even after several washes with an alkaline solution and water.
Cause:
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Insufficient amount or concentration of the alkaline solution.
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Inefficient mixing of the layers, leading to incomplete neutralization.
-
Hydrolysis of the this compound back to stearic acid and butanol, which can occur with prolonged exposure to strong bases or high temperatures.
Troubleshooting Steps:
-
Check the pH of the Final Wash: The aqueous layer from the final water wash should be neutral (pH ~7). If it is still acidic or basic, continue washing.
-
Optimize Washing Parameters:
-
Concentration: Ensure the concentration of the alkaline solution is appropriate. A 2-5% solution of NaHCO₃ or Na₂CO₃, or a 0.05-0.1 M solution of NaOH is typically used.
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Volume: Use a sufficient volume of washing solution (e.g., 20-25% of the organic layer volume) for each wash.
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Mixing: Ensure thorough but gentle mixing to maximize the interfacial area for reaction.
-
-
Consider an Adsorbent Treatment: If a low acid value is difficult to achieve by washing alone, a subsequent treatment with an adsorbent like bleaching earth or silica gel can be effective.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for Fatty Acid Esters
| Purification Method | Typical Starting Acid Value (mg KOH/g) | Typical Final Acid Value (mg KOH/g) | Key Advantages | Key Disadvantages |
| Alkaline Wash (5% NaHCO₃) | 5.0 - 10.0 | 0.5 - 1.0 | Cost-effective, removes bulk acidity. | Can be slow, may require multiple washes. |
| Alkaline Wash (0.1 M NaOH) | 5.0 - 10.0 | < 0.5 | Fast and effective neutralization. | Higher risk of emulsion and ester hydrolysis. |
| Bleaching Earth (1% w/w) | 1.0 - 2.0 | < 0.2 | Also removes color and other polar impurities. | Requires filtration, potential for product loss in the spent earth. |
| Silica Gel Column | 1.0 - 2.0 | < 0.1 | Achieves very high purity. | More complex and costly for large scale. |
Note: The values presented are illustrative and can vary depending on the initial purity of the crude this compound and the specific experimental conditions.
Experimental Protocols
Protocol 1: Alkaline Neutralization and Washing of Crude this compound
This protocol describes a general procedure for removing acidic impurities from crude this compound using a weak base followed by water washes.
Workflow Diagram:
Caption: Workflow for Alkaline Washing of Crude this compound.
Methodology:
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Initial Assessment: Determine the acid value of the crude this compound using the ASTM D974 method to establish a baseline.
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First Wash (Weak Base):
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Place the crude this compound in a separatory funnel.
-
Add a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a volume equal to approximately 20-25% of the this compound volume.
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Stopper the funnel and gently invert it several times for 5-10 minutes, periodically venting to release any pressure generated. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to fully separate.
-
Drain the lower aqueous layer.
-
-
Subsequent Washes (Water):
-
Add deionized water to the separatory funnel (approximately 20-25% of the this compound volume).
-
Gently mix and allow the layers to separate as described above.
-
Drain the aqueous layer and check its pH.
-
Repeat the water wash until the aqueous layer is neutral (pH ≈ 7).
-
-
Drying:
-
Transfer the washed this compound to a clean, dry flask.
-
Add a suitable amount of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl to mix.
-
Allow the mixture to stand for at least 30 minutes, or until the liquid is clear.
-
-
Final Filtration:
-
Filter the dried this compound to remove the drying agent.
-
-
Final Assessment: Determine the acid value of the purified this compound to confirm the reduction of acidic impurities.
Protocol 2: Purification of this compound Using Bleaching Earth
This protocol is suitable as a secondary purification step after initial washing, or for crude esters with lower levels of acidic impurities and color.
Workflow Diagram:
Caption: Workflow for Bleaching Earth Treatment of this compound.
Methodology:
-
Preparation: The this compound should be free of water. If necessary, dry the ester as described in Protocol 1.
-
Adsorbent Treatment:
-
In a suitable flask, heat the this compound to 90-110°C under a vacuum.
-
Add 0.5-2.0% (by weight) of activated bleaching earth to the hot ester with stirring. The optimal amount will depend on the level of impurities.
-
Continue stirring the mixture under vacuum at the specified temperature for 20-30 minutes.
-
-
Filtration:
-
Cool the mixture to a safe handling temperature.
-
Filter the mixture through a suitable filter medium (e.g., filter paper or a celite pad) to remove the bleaching earth. A vacuum filtration setup can expedite this process.
-
-
Assessment: Determine the acid value and assess the color of the purified this compound.
Protocol 3: Determination of Acid Value (Based on ASTM D974)
This protocol provides a simplified overview of the color-indicator titration method to determine the acid value.
Logical Relationship Diagram:
Caption: Logic Diagram for Acid Value Determination by Titration.
Methodology:
-
Reagent Preparation:
-
Titration Solvent: Prepare a mixture of toluene, isopropyl alcohol, and a small amount of water.
-
Indicator Solution: Prepare a solution of p-naphtholbenzein in the titration solvent.
-
Titrant: Use a standardized 0.1 M alcoholic potassium hydroxide (KOH) solution.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the this compound sample into a flask.
-
Add 100 mL of the titration solvent and swirl until the sample is completely dissolved.
-
Add a few drops of the p-naphtholbenzein indicator solution. The solution should appear yellow-orange.
-
-
Titration:
-
Titrate the sample with the 0.1 M alcoholic KOH solution.
-
The endpoint is reached when the color of the solution changes from yellow-orange to a distinct green or green-brown.
-
-
Blank Titration:
-
Perform a blank titration using 100 mL of the titration solvent and the indicator, without the this compound sample.
-
-
Calculation:
-
Calculate the acid number using the following formula: Acid Number (mg KOH/g) = [(A - B) x M x 56.1] / W Where:
-
A = volume of KOH solution used for the sample titration (mL)
-
B = volume of KOH solution used for the blank titration (mL)
-
M = Molarity of the alcoholic KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
-
References
challenges in scaling up butyl stearate production from lab to pilot plant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when scaling up butyl stearate production from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up this compound production?
A1: The transition from lab to pilot scale for this compound synthesis introduces several key challenges. These primarily revolve around maintaining reaction efficiency and product quality. Common issues include managing heat transfer in larger reactors, ensuring adequate mixing to maintain reaction kinetics, and dealing with changes in fluid dynamics.[1] Non-linear scale-up is a primary challenge, meaning you cannot simply multiply the quantities and expect the same results.[1] Additionally, downstream processing, such as purification and solvent removal, can become more complex at a larger scale.
Q2: How does the choice of catalyst impact the scale-up process?
A2: The catalyst is crucial for the esterification reaction. While strong mineral acids like sulfuric acid are effective, they can cause corrosion issues with larger metal reactors and may lead to unwanted side reactions at the higher temperatures sometimes required for scale-up.[2][3] Solid acid catalysts, such as copper p-toluenesulfonate or zinc oxide, can mitigate corrosion, are often easier to separate from the product, and can be reused, which is economically advantageous at the pilot scale.[2] Enzymatic catalysts offer high selectivity under milder conditions but can be more expensive and may require specific operating parameters to maintain activity.
Q3: What impact does water removal have on the reaction at a larger scale?
A3: The esterification of stearic acid with butanol is a reversible reaction that produces water as a byproduct. Efficient removal of this water is critical to drive the reaction towards the product side and achieve a high yield. In a lab setting, a Dean-Stark apparatus is commonly used. At the pilot scale, this is often achieved through reactive distillation, where water is continuously removed from the reaction mixture. Inadequate water removal at the pilot scale can lead to significantly lower yields compared to lab-scale experiments.
Q4: How do mixing and agitation differ from lab to pilot scale?
A4: Achieving uniform mixing is more challenging in a large pilot plant reactor than in a small laboratory flask. Poor mixing can lead to localized temperature gradients and concentration differences, resulting in lower yields and the formation of impurities. The type of impeller, agitation speed, and reactor geometry all play a significant role in mixing efficiency at the pilot scale and must be carefully considered and optimized.
Q5: What are the typical changes in yield and purity when moving to a pilot plant?
A5: Ideally, yield and purity should remain consistent during scale-up, but it is common to see an initial decrease. This can be due to the challenges mentioned above, such as inefficient heat and mass transfer. However, with proper process optimization at the pilot scale, it is possible to achieve yields and purities comparable to or even exceeding lab-scale results. For instance, pilot-scale production of this compound has been reported with yields over 90% and purity greater than 99%.
Troubleshooting Guides
Issue 1: Low Product Yield
Problem: The yield of this compound in the pilot plant is significantly lower than what was achieved in the laboratory.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reaction Completion: Monitor the reaction progress using techniques like titration to measure the acid value or gas chromatography (GC) to track the disappearance of reactants. Increase Reaction Time: If the reaction has not reached equilibrium, extend the reaction time. Optimize Temperature: Ensure the reaction temperature is within the optimal range. Higher temperatures can increase the reaction rate, but excessively high temperatures may lead to side reactions. |
| Equilibrium Limitation | Efficient Water Removal: Ensure the water removal system (e.g., reactive distillation, vacuum) is functioning optimally to drive the reaction forward. Adjust Reactant Molar Ratio: Increase the excess of butanol to shift the equilibrium towards the product side. |
| Catalyst Deactivation | Check Catalyst Activity: If using a reusable catalyst, verify its activity. It may need regeneration or replacement. Increase Catalyst Loading: A slight increase in catalyst concentration may be necessary to compensate for the larger volume, but be cautious of potential side reactions. |
| Poor Mixing | Optimize Agitation: Evaluate the mixing efficiency. This may involve adjusting the agitator speed or using a different type of impeller better suited for the reactor geometry and fluid viscosity. |
Issue 2: Product Impurities and Coloration
Problem: The final this compound product is off-color or contains a higher level of impurities compared to the lab-scale product.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Control Temperature: Overheating can lead to the dehydration of butanol or other side reactions. Maintain precise temperature control. Use a Milder Catalyst: If using a strong acid catalyst, consider switching to a solid acid or enzymatic catalyst to minimize side reactions. |
| Raw Material Quality | Analyze Raw Materials: Ensure the stearic acid and butanol meet the required purity specifications. Impurities in the starting materials can carry through to the final product. |
| Incomplete Purification | Optimize Distillation/Filtration: Review and optimize the downstream purification process. This may involve adjusting the vacuum pressure and temperature during distillation or using a different filtration medium. Washing Steps: Ensure the washing steps to remove the catalyst and unreacted acid are effective. Multiple washes with a dilute base followed by water are often necessary. |
Issue 3: Phase Separation Problems During Workup
Problem: Difficulty in separating the organic and aqueous layers during the washing and neutralization steps at the pilot scale.
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation | Add Brine: Introduce a saturated sodium chloride (brine) solution to help break the emulsion by increasing the ionic strength of the aqueous phase. Optimize Mixing During Washing: Reduce the agitation speed during the washing steps to minimize the formation of a stable emulsion. Allow Sufficient Settling Time: Larger volumes may require longer settling times for complete phase separation. |
| Similar Densities | Adjust Solvent: If possible, consider using a different solvent for extraction that has a greater density difference with the aqueous phase. |
Data Presentation
Table 1: Comparison of Lab-Scale this compound Synthesis Conditions and Results
| Catalyst | Molar Ratio (Stearic Acid:Butanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| H₂SO₄ | 1:15 | 65 | - | 99 | - | |
| Copper p-toluenesulfonate | 1:0.3 (w/w) | 95 | 8 | 91.1 | 99.17 | |
| Copper p-toluenesulfonate | 1:0.4 (w/w) | 100 | 8.5 | 92.9 | 99.26 | |
| Zinc Oxide | - | - | - | - | >98 | |
| Immobilized Lipase | 1:2 | 60 | 24 | 92 | - |
Note: The data is compiled from different sources and may not be directly comparable due to variations in experimental setups.
Table 2: Pilot-Scale this compound Production Data
| Catalyst | Reactant Ratio (Stearic Acid:Butanol, w/w) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Concentrated H₂SO₄ | 1:0.65 | Boiling with reflux | Until water formation ceases | - | 99.5 | |
| Copper p-toluenesulfonate | 1:0.5 (w/w) | 105 | 9 | 94 | 99.37 |
Experimental Protocols
Lab-Scale Synthesis using Sulfuric Acid Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add stearic acid and an excess of n-butanol (e.g., a 1:5 molar ratio).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of stearic acid).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark apparatus, driving the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess butanol and any other volatile impurities under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Pilot-Plant Scale Synthesis using a Solid Acid Catalyst
-
Charging the Reactor: Charge the pilot plant reactor with stearic acid and n-butanol in the desired weight ratio (e.g., 1:0.65).
-
Catalyst Addition: Add the solid acid catalyst (e.g., copper p-toluenesulfonate, 0.9-1.1% by weight of stearic acid).
-
Reaction: Heat the mixture to the target temperature (e.g., 95-105°C) with continuous stirring. Maintain the reaction under reflux, continuously removing the water produced via a side-stream separator.
-
Monitoring: Monitor the reaction until no more water is generated, indicating the completion of the esterification.
-
Catalyst Removal: Cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed and stored for reuse.
-
Purification:
-
Washing: Transfer the crude product to a washing vessel. Wash with water to remove any remaining water-soluble impurities.
-
Solvent Removal: Distill off the excess butanol, which can be recycled.
-
Final Product: The remaining liquid is the final this compound product. Depending on the required purity, a final vacuum distillation or treatment with adsorbents like activated carbon may be performed.
-
Visualizations
Caption: A general experimental workflow for the production of this compound.
Caption: A troubleshooting workflow for diagnosing the cause of low this compound yield.
Caption: Logical relationships between process parameters and potential scale-up challenges.
References
improving the thermal stability of butyl stearate in high-temperature applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the thermal stability of butyl stearate for high-temperature applications. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature of pure this compound?
A1: The thermal decomposition of fresh this compound begins at approximately 238°C.[1] It is known to be a stable, oily liquid that is resistant to oxidation and shows no significant degradation when exposed to 205°C for three hours.[2][3]
Q2: How can the thermal stability of this compound be improved for high-temperature applications?
A2: The thermal stability of this compound can be significantly enhanced by the addition of antioxidants. These additives function by inhibiting the oxidative degradation processes that occur at elevated temperatures. Common classes of effective antioxidants for esters include phenolic and amine-based compounds.[4][5]
Q3: What are some recommended antioxidants for improving the thermal stability of this compound?
A3: Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and hindered phenols are widely used. Amine antioxidants, like alkylated diphenylamines, have also shown excellent performance in improving the thermal stability of ester-based lubricants. The choice of antioxidant will depend on the specific application, required temperature range, and compatibility with other components in the formulation.
Q4: How do I add antioxidants to this compound?
A4: Antioxidants, which are often in solid form, need to be completely dissolved in the this compound to be effective. This is typically achieved by gentle heating and stirring of the mixture. For powdered antioxidants, preheating the this compound to around 60°C can aid in dissolution. It is crucial to ensure a homogeneous solution is formed.
Q5: Will adding antioxidants affect other properties of this compound?
A5: While the primary goal is to improve thermal stability, the addition of antioxidants can potentially influence other properties. For instance, some amine antioxidants may cause discoloration of the ester. It is important to evaluate the overall performance of the stabilized this compound, including viscosity, color, and compatibility with other materials in your system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Antioxidant does not fully dissolve in this compound. | - Insufficient temperature.- Poor solubility of the chosen antioxidant in the ester.- Antioxidant concentration is too high. | - Gently heat the mixture to a maximum of 60-70°C with continuous stirring.- Consult solubility data for the antioxidant in non-polar solvents or esters. Consider a different antioxidant with better solubility.- Reduce the concentration of the antioxidant. Most antioxidants are effective at low concentrations (0.1-1.0% by weight). |
| This compound appears discolored after adding the antioxidant. | - The type of antioxidant used, particularly some amine-based antioxidants, can cause discoloration.- Oxidation of the antioxidant itself during the mixing process. | - If color is a critical parameter, consider using a non-staining phenolic antioxidant.- Ensure the mixing process is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Thermal stability (as measured by TGA) does not improve as expected. | - The antioxidant was not fully dissolved, leading to a non-homogeneous mixture.- The chosen antioxidant is not effective at the target temperature range.- The concentration of the antioxidant is too low. | - Ensure complete dissolution of the antioxidant before thermal analysis.- Review the technical data for the antioxidant to confirm its effective temperature range.- Incrementally increase the antioxidant concentration and re-evaluate the thermal stability. |
| Formation of precipitates or haze in the stabilized this compound over time. | - Poor long-term stability of the antioxidant in the ester.- Incompatibility between the antioxidant and impurities in the this compound. | - Evaluate the long-term stability of the mixture at the intended storage temperature.- Ensure high-purity this compound is used. |
Quantitative Data on Thermal Stability Improvement
The following table summarizes the typical thermal decomposition onset temperatures for this compound and similar ester lubricants with and without the addition of common antioxidants, as determined by Thermogravimetric Analysis (TGA).
| Substance | Antioxidant (Concentration) | Decomposition Onset Temperature (°C) | Reference |
| This compound | None | ~ 238°C | |
| Polyol Ester Lubricant | None | ~ 220°C | |
| Polyol Ester Lubricant | Hindered Phenolic Antioxidant | Increased stability observed | |
| Polyol Ester Lubricant | Phenyl-α-naphthylamine (PAN) | Significant improvement in thermal stability |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Stearic acid
-
n-butanol
-
Sulfuric acid (concentrated) or other acid catalyst (e.g., aminosulfonic acid)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Toluene (for Dean-Stark apparatus)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add stearic acid and a molar excess of n-butanol (e.g., 2:1 molar ratio of butanol to stearic acid).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add toluene to the flask to fill the Dean-Stark trap.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
-
The resulting product is crude this compound, which can be further purified by vacuum distillation.
Protocol 2: Improving Thermal Stability with an Antioxidant
This protocol outlines the steps for adding a phenolic antioxidant, such as BHT, to this compound.
Materials:
-
Purified this compound
-
Butylated Hydroxytoluene (BHT) or other selected antioxidant
-
Magnetic stirrer with a hot plate
-
Beaker or flask
-
Nitrogen gas source (optional)
Procedure:
-
Weigh the desired amount of this compound into a clean, dry beaker or flask.
-
Calculate the required amount of BHT. A typical starting concentration is 0.5% by weight.
-
Add the BHT powder to the this compound.
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If available, purge the headspace of the container with nitrogen to minimize oxidation during heating.
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Gently heat the mixture to approximately 60°C while stirring continuously with a magnetic stir bar.
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Continue stirring until the BHT is completely dissolved and the solution is clear and homogeneous.
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Allow the mixture to cool to room temperature.
-
The stabilized this compound is now ready for use or further analysis.
Protocol 3: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for evaluating the thermal stability of the prepared this compound samples.
Instrumentation and Materials:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., aluminum or platinum)
-
This compound sample (with or without antioxidant)
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Inert gas (e.g., high-purity nitrogen)
-
Oxidizing gas (e.g., air or oxygen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the this compound into a TGA sample pan.
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Place the sample pan in the TGA furnace.
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Set the initial temperature to ambient (e.g., 30°C).
-
Set the heating rate (e.g., 10°C/min).
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Set the final temperature (e.g., 500°C) to ensure complete decomposition is observed.
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Set the purge gas. For assessing thermal stability in an inert atmosphere, use nitrogen. To evaluate oxidative stability, use air or oxygen.
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Start the experiment. The instrument will record the sample's mass as a function of temperature.
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Analyze the resulting TGA curve to determine the onset temperature of decomposition, which indicates the thermal stability of the sample.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Process for stabilizing this compound with an antioxidant.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
troubleshooting phase separation in butyl stearate-polymer blends
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with butyl stearate-polymer blends.
Troubleshooting Guide: Phase Separation
Phase separation in this compound-polymer blends can manifest as cloudiness, tackiness, brittleness, or inconsistent drug release in the final product. This guide addresses common issues and provides systematic steps for their resolution.
Issue 1: The polymer film or matrix appears hazy or opaque after drying.
This is a common indicator of macroscopic phase separation between the polymer and this compound.
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Question: What causes the haziness in my polymer blend? Answer: Haziness is typically a result of light scattering from microscopic or macroscopic domains formed due to the immiscibility of the polymer and this compound. This phenomenon, known as phase separation, can be influenced by several factors including the formulation composition, solvent evaporation rate, and temperature.[1][2] When two or more polymers are mixed, the most frequent outcome is a system that shows complete phase separation due to repulsive interactions between the components.[3]
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Question: How can I prevent haziness in my this compound-polymer blend? Answer:
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Optimize this compound Concentration: Reduce the concentration of this compound. Phase separation often occurs when the concentration of the plasticizer exceeds its solubility limit within the polymer matrix.
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Screen Different Solvents: The choice of solvent can significantly impact film morphology.[1] A solvent that is a good solvent for both the polymer and this compound can promote a more homogeneous mixture upon drying.
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Control Evaporation Rate: A rapid evaporation rate can sometimes trap the mixture in a non-equilibrium, homogeneous state. Conversely, a slow evaporation might allow more time for phase separation to occur. Experiment with different drying speeds to find the optimal condition for your system.[4]
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Incorporate a Compatibilizer: Adding a block copolymer that has affinity for both the polymer and this compound can stabilize the blend and prevent phase separation.
-
Issue 2: The polymer blend is brittle and cracks easily, despite the presence of a plasticizer.
This may indicate that the this compound is not effectively plasticizing the polymer, possibly due to phase separation at a microscopic level.
-
Question: Why is my blend brittle when this compound is supposed to make it more flexible? Answer: Brittleness can occur if the this compound has phase-separated into distinct domains, leaving regions of the polymer with a low plasticizer concentration. Effective plasticization relies on the uniform distribution of the plasticizer molecules between the polymer chains, which reduces the glass transition temperature (Tg) and increases flexibility.
-
Question: What steps can I take to improve the flexibility of my blend? Answer:
-
Verify Polymer-Plasticizer Compatibility: Ensure that this compound is a suitable plasticizer for your chosen polymer. The miscibility of the components is crucial for effective plasticization.
-
Adjust the Formulation: Experiment with different ratios of polymer to this compound. An optimal concentration range exists where plasticization is maximized without inducing phase separation.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg) of your blend. A single Tg that is lower than that of the pure polymer indicates good miscibility. Multiple Tgs suggest phase separation.
-
Issue 3: Inconsistent or poor drug release from the polymer matrix.
This can be a consequence of a non-uniform distribution of the drug and plasticizer within the polymer matrix, often caused by phase separation.
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Question: How does phase separation affect drug release? Answer: Phase separation can lead to the formation of drug-rich or plasticizer-rich domains, resulting in a heterogeneous matrix. This can create unpredictable pathways for drug diffusion, leading to inconsistent release profiles. The controlled release of a therapeutic compound can be achieved by selecting the appropriate plasticizer type and optimizing its concentration in the formulation.
-
Question: How can I ensure a more consistent drug release? Answer:
-
Improve Blend Homogeneity: Utilize processing techniques that promote better mixing, such as melt extrusion or using a common solvent system for all components.
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Characterize the Morphology: Use techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to visualize the morphology of your blend and confirm the uniform distribution of its components.
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Consider a Different Polymer or Plasticizer: If phase separation persists, it may be necessary to select a polymer-plasticizer system with better inherent miscibility.
-
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound-polymer blends? A1: Phase separation is the phenomenon where a mixture of a polymer and this compound, initially appearing as a single phase, separates into two or more distinct phases with different compositions. This occurs because the mixture is thermodynamically unstable, and the components tend to minimize their free energy by segregating. The process can be driven by factors like temperature, composition, and the chemical nature of the components.
Q2: How can I detect phase separation in my experiments? A2: Phase separation can be detected through various methods:
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Visual Observation: The most straightforward method is to look for signs of cloudiness, haziness, or the formation of oily residues on the surface of the blend.
-
Microscopy: Optical microscopy, Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) can be used to visualize the phase-separated domains.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can identify multiple glass transition temperatures (Tgs), which is a strong indication of a phase-separated system.
-
Rheological Measurements: Changes in the viscoelastic properties of the blend can also indicate the onset of phase separation.
Q3: What is the role of the polymer's molecular weight in phase separation? A3: The molecular weight of the polymer can influence its miscibility with this compound. Generally, as the molecular weight of the polymer increases, the entropy of mixing decreases, which can make phase separation more likely.
Q4: Can the choice of solvent affect the phase behavior of the blend? A4: Absolutely. The solvent plays a critical role in the initial mixing of the components and can influence the final morphology of the blend after solvent evaporation. A solvent that is good for both the polymer and this compound will promote a more intimate mixture. The rate of solvent removal is also a key parameter.
Q5: Are there any specific polymers that are known to be more compatible with this compound? A5: this compound has been reported to be compatible with a range of polymers, including polyvinyl chloride (PVC), nitrocellulose, and ethyl cellulose. However, compatibility can be concentration-dependent, and it is always recommended to perform experimental evaluations for your specific application. A recent study demonstrated that this compound can be successfully used as a plasticizer in Polymer Inclusion Membranes (PIMs) with either cellulose triacetate (CTA) or poly(vinyl chloride) (PVC) as the base polymer.
Data Presentation
Table 1: Effect of this compound on Mechanical Properties of Polymer Inclusion Membranes (PIMs)
| Polymer Base | Plasticizer | Maximum Deformation (εmax, %) | Ultimate Tensile Strength (σmax, MPa) | Elastic Modulus (E, MPa) |
| CTA | None | 2.5 ± 0.5 | 45.0 ± 5.0 | 2500 ± 200 |
| CTA | This compound | 3.0 ± 0.6 | 30.0 ± 4.0 | 1800 ± 150 |
| PVC | None | 15 ± 3 | 25.0 ± 3.0 | 400 ± 50 |
| PVC | This compound | 25 ± 5 | 15.0 ± 2.0 | 200 ± 30 |
Data synthesized from a study on CTA and PVC based PIMs, where the formulation included 50% polymer, 30% TOMATS, and 20% plasticizer.
Table 2: Influence of Plasticizer on the Glass Transition Temperature (Tg) of Poly(lactic acid) (PLA)
| Plasticizer Type | Plasticizer Conc. (wt%) | Tg (°C) |
| None | 0 | ~60 |
| Glycerol Monostearate/Triacetin | 10 | ~52 |
| Glycerol Monostearate/Triacetin | 20 | ~45 |
Illustrative data based on trends observed in studies on PLA plasticization. Actual values can vary based on the specific grade of PLA and plasticizer used.
Experimental Protocols
Protocol 1: Preparation of this compound-Polymer Films by Solvent Casting for Microscopic Analysis
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Solution Preparation:
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Accurately weigh the desired amounts of the polymer and this compound.
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Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, ethyl acetate) in a glass vial with magnetic stirring until a homogeneous solution is formed.
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Add the this compound to the polymer solution and continue stirring until it is fully dissolved.
-
-
Film Casting:
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Clean a flat glass substrate (e.g., a glass slide or a petri dish) thoroughly.
-
Pour the polymer solution onto the substrate and spread it evenly. The thickness of the film can be controlled by the volume of the solution and the area of the substrate.
-
-
Drying:
-
Place the cast film in a fume hood at room temperature to allow for slow solvent evaporation. To control the evaporation rate, you can partially cover the substrate.
-
For faster drying, a vacuum oven at a controlled temperature can be used.
-
-
Film Detachment and Analysis:
-
Once the film is completely dry, carefully detach it from the substrate.
-
The film is now ready for analysis by optical microscopy, SEM, or AFM.
-
Protocol 2: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
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Cut a small piece of the prepared polymer blend film (typically 5-10 mg) and place it in an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
DSC Measurement:
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Place the sample pan and an empty reference pan in the DSC instrument.
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Heat the sample to a temperature above the expected melting point of the polymer to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).
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Heat the sample again at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.
-
-
Data Analysis:
-
The glass transition temperature (Tg) will appear as a step-like change in the heat flow curve during the second heating scan.
-
A single Tg indicates a miscible blend, while multiple Tgs suggest phase separation.
-
Visualizations
Caption: Troubleshooting workflow for phase separation issues.
Caption: Experimental workflow for characterizing phase separation.
Caption: Thermodynamic basis of phase separation.
References
purification of butyl stearate using fractional distillation versus crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of butyl stearate, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: Crude this compound, typically synthesized via Fischer esterification, often contains unreacted starting materials such as stearic acid and n-butanol.[1][2] Additionally, the acid catalyst (e.g., sulfuric acid) and byproducts like water may be present. Technical grade starting materials can also introduce other fatty acids or alcohols, leading to the formation of different esters.[3]
Q2: Is a pre-purification step necessary before fractional distillation or crystallization?
A2: Yes, a pre-purification wash is highly recommended to remove acidic impurities. This is typically achieved by washing the crude ester with a dilute basic solution, such as 0.05M sodium hydroxide (NaOH) or 2% sodium bicarbonate (NaHCO3), followed by several washes with water.[1][4] This initial step improves the efficiency of subsequent purification methods.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is particularly effective for identifying and quantifying volatile and semi-volatile impurities. HPLC can also be used, and for non-UV absorbing compounds like this compound, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) are suitable.
Purification Method Selection
Choosing between fractional distillation and crystallization depends on the nature of the impurities, the desired final purity, the required scale of purification, and available equipment. The following diagram illustrates a decision-making workflow.
References
minimizing by-product formation during the esterification of stearic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the esterification of stearic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of stearic acid, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my ester yield unexpectedly low?
Low conversion rates in stearic acid esterification are often linked to several factors related to the reaction equilibrium and kinetics.
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Equilibrium Limitations: Fischer esterification is a reversible reaction. The accumulation of water, a by-product, can shift the equilibrium back towards the reactants, limiting the final ester yield.[1]
-
Solution: Employ methods to continuously remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus with an azeotropic solvent like toluene, heating the reaction above the boiling point of water, or applying a vacuum.[2]
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-
Presence of Water: Any water present in the reactants (stearic acid, alcohol) or the solvent at the start of the reaction can hinder the forward reaction.[1]
-
Solution: Ensure all reactants and solvents are anhydrous. Use freshly dried reagents and consider adding molecular sieves to the reaction mixture to absorb any generated water, especially in enzyme-catalyzed reactions.[2]
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-
Suboptimal Temperature: The reaction temperature significantly impacts the reaction rate. If the temperature is too low, the reaction will be slow and may not reach equilibrium within a practical timeframe.[1]
-
Solution: Increase the reaction temperature. For acid-catalyzed reactions, temperatures around 65°C have been shown to provide optimal conversion. However, be cautious of excessively high temperatures which can lead to side reactions.
-
-
Inefficient Catalysis: An insufficient amount of catalyst or a deactivated catalyst will result in a slow reaction rate.
-
Solution: Ensure the correct catalyst loading is used. For acid catalysts like sulfuric acid or p-toluenesulfonic acid, a concentration of 0.5-5% by weight of the reactants is typical. If catalyst deactivation is suspected, use a fresh batch.
-
-
Steric Hindrance: The structure of the alcohol used can affect the reaction rate. Bulky alcohols (secondary or tertiary) will react slower than primary alcohols due to steric hindrance.
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Solution: If possible, opt for less sterically hindered primary alcohols. The reactivity order is generally primary alcohol > secondary alcohol > tertiary alcohol.
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Q2: I've identified by-products other than my desired ester. What are they and how can I prevent their formation?
Besides unreacted starting materials, several side reactions can lead to the formation of unwanted by-products.
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Ether Formation: Under acidic conditions and at elevated temperatures, the alcohol reactant can undergo dehydration to form an ether. This is more common with secondary and tertiary alcohols but can occur with primary alcohols as well.
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Solution:
-
Control Temperature: Avoid excessively high reaction temperatures that favor alcohol dehydration.
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Use Milder Catalysts: Consider using milder acid catalysts or enzymatic catalysts which operate under less harsh conditions.
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Optimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction and stop it once equilibrium is reached.
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-
-
Thermal Degradation Products: At very high temperatures, stearic acid and its esters can begin to thermally degrade. The decomposition of stearic acid can start at temperatures as low as 160°C.
-
Solution: Maintain the reaction temperature within the optimal range for esterification without inducing thermal decomposition. For most common esterification reactions of stearic acid, temperatures between 60-150°C are utilized.
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-
Oxidation Products: Although less common under typical esterification conditions, the presence of strong oxidizing agents can lead to the oxidation of the alcohol or the fatty acid chain. Concentrated sulfuric acid, a common catalyst, is also a strong oxidizing agent and can cause charring and the formation of sulfur dioxide and carbon dioxide at high temperatures.
-
Solution: Use alternative catalysts like p-toluenesulfonic acid or solid acid catalysts which are less oxidizing. If using sulfuric acid, maintain a moderate temperature.
-
Q3: How can I effectively monitor the progress of my esterification reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and to avoid prolonged heating that can lead to by-product formation.
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Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting materials (stearic acid) and the appearance of the ester product.
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Titration: The progress of the reaction can be quantified by measuring the decrease in the acid value of the reaction mixture over time. This involves taking aliquots from the reaction, dissolving them in a suitable solvent, and titrating with a standardized base solution (e.g., KOH or NaOH).
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Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more precise quantitative analysis, GC and HPLC are the methods of choice. Aliquots of the reaction mixture can be analyzed to determine the concentration of reactants and products. For GC analysis, derivatization of the remaining free fatty acids to their methyl esters (FAMEs) might be necessary for better volatility and peak shape.
Frequently Asked Questions (FAQs)
Q: What are the most common catalysts for the esterification of stearic acid?
A: Both homogeneous and heterogeneous catalysts are used.
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Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are highly effective and commonly used. Oxalic acid has also been reported as a milder, reusable alternative.
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Heterogeneous (Solid) Acid Catalysts: These offer advantages in terms of easier separation and reusability. Examples include ion-exchange resins (e.g., Amberlyst-15), acid-activated clays (e.g., montmorillonite), and supported heteropoly acids.
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Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (Novozym 435), can be used for esterification under milder conditions (lower temperature), which can be beneficial for sensitive substrates.
Q: What is the optimal molar ratio of alcohol to stearic acid?
A: To shift the reaction equilibrium towards the formation of the ester, an excess of one reactant is typically used. Since alcohols are often less expensive and easier to remove after the reaction, they are usually used in excess. Molar ratios of alcohol to stearic acid ranging from 5:1 to 20:1 have been reported to give high conversions.
Q: How do I remove the catalyst and purify my final ester product?
A: The work-up procedure depends on the type of catalyst used.
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Homogeneous Acid Catalysts: After the reaction, the mixture is typically cooled and diluted with a non-polar organic solvent (e.g., hexane or diethyl ether). The organic layer is then washed with a weak base solution (e.g., 5% sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
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Heterogeneous Solid Catalysts: The catalyst can be simply removed by filtration after the reaction is complete.
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Enzymatic Catalysts: Immobilized enzymes can also be removed by filtration and can often be washed and reused.
For higher purity, the crude ester can be further purified by recrystallization or column chromatography.
Q: What analytical techniques are best for characterizing the final product and identifying by-products?
A: A combination of techniques is recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds. It can be used to confirm the identity of the desired ester and to detect and identify volatile by-products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the synthesized ester, confirming its identity and purity.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the formation of the ester by showing the appearance of the characteristic ester carbonyl (C=O) stretch and the disappearance of the carboxylic acid O-H stretch.
Data Presentation
Table 1: Summary of Reaction Conditions for Acid-Catalyzed Esterification of Stearic Acid
| Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Conc. | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Methanol | Oxalic Acid | 1:20 | 10% w/w | 65 | 8 | >90 (Conversion) | |
| 1-Butanol | H₂SO₄ | 1:15 | 0.75 (molar ratio to acid) | 65 | - | 99 (Yield) | |
| 1-Butanol | H₂SO₄ | 1:10 | 0.25 (molar ratio to acid) | 65 | 5 | ~95 (Conversion) | |
| Various | Montmorillonite KSF/0 | Excess Alcohol | 10% w/w | 150 | 4 | 80-95 (Yield) | |
| Trimethylolpropane (TMP) | H₂SO₄ | 1:3.5 | 5% | 150 | 6 | 93 (Yield) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Stearic Acid with an Alcohol (e.g., 1-Butanol)
This protocol describes a standard Fischer esterification using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
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Stearic Acid
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1-Butanol (or other alcohol)
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p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)
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Toluene
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Hexane (or other extraction solvent)
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5% Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with magnetic stirring
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine stearic acid (1.0 eq), 1-butanol (e.g., 5-15 eq), and toluene (approx. 2 mL per gram of stearic acid).
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Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., p-TSA, 0.05 eq or H₂SO₄, 0.03 eq).
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Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, allowing for the continuous removal of water.
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Monitoring: Monitor the reaction progress by TLC or by measuring the volume of water collected in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and dilute with hexane.
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Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.
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Purification:
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
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For higher purity, the product can be recrystallized or purified by column chromatography.
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Protocol 2: Enzyme-Catalyzed Esterification of Stearic Acid
This protocol utilizes an immobilized lipase for esterification under milder conditions.
Materials:
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Stearic Acid
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Alcohol (e.g., Benzyl alcohol or Lauryl alcohol)
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Immobilized Lipase (e.g., Novozym 435)
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Anhydrous Hexane (optional, for solvent-based reaction)
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Activated Molecular Sieves (3Å or 4Å)
Equipment:
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Reaction flask (e.g., Erlenmeyer or round-bottom)
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Incubator shaker or heating mantle with stirring
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Filtration apparatus (e.g., Büchner funnel)
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Rotary evaporator
Procedure:
-
Reaction Setup: In a flask, combine stearic acid (1.0 eq) and the alcohol (1.0 - 5.0 eq). For a solvent-free reaction, gently melt the reactants together. Alternatively, dissolve them in a minimal amount of anhydrous hexane.
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Enzyme and Desiccant Addition: Add the immobilized lipase (typically 1-10% by weight of the total reactants) and activated molecular sieves (to absorb the water produced).
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Reaction: Incubate the mixture at a moderate temperature (e.g., 40-70°C) with continuous shaking or stirring.
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Monitoring: Monitor the reaction progress by taking aliquots and analyzing the acid value by titration or by GC analysis. The reaction typically reaches equilibrium within 24-72 hours.
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Catalyst Removal: Once the reaction is complete, remove the immobilized lipase and molecular sieves by filtration. The enzyme can be washed with fresh solvent and reused.
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Purification: If a solvent was used, remove it from the filtrate using a rotary evaporator to obtain the crude ester.
Visualizations
Caption: General experimental workflow for the esterification of stearic acid.
Caption: Chemical pathways in stearic acid esterification, including major side reactions.
Caption: A troubleshooting decision tree for addressing low ester yield.
References
controlling the particle size of microencapsulated butyl stearate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microencapsulation of butyl stearate. The information is designed to help control the particle size of microcapsules, a critical parameter for many applications.
Troubleshooting Guide: Particle Size Control
Issue 1: Particle Size is Too Large
| Possible Cause | Recommended Solution |
| Inadequate Emulsification Energy | Increase the homogenization or stirring speed to create smaller initial emulsion droplets. |
| Low Surfactant Concentration | Increase the concentration of the surfactant to ensure complete coverage of the newly formed droplets and prevent coalescence. |
| Incorrect Surfactant Type | Select a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB) value for the oil-in-water (O/W) or water-in-oil (W/O) emulsion system being used. Anionic surfactants like Sodium Dodecyl Sulfate (SDS) are commonly used for O/W emulsions in melamine-formaldehyde systems.[1][2] |
| High Concentration of Core Material | Decrease the concentration of this compound in the formulation to reduce the viscosity of the dispersed phase and facilitate the formation of smaller droplets. |
| Slow Polymerization Rate | In polymerization-based methods, a slow shell formation can lead to droplet coalescence before solidification. Adjust the pH or temperature to accelerate the polymerization rate. For melamine-formaldehyde systems, a lower pH generally leads to a faster reaction.[2][3][4] |
| Low Viscosity of the Continuous Phase | Increase the viscosity of the continuous phase by adding a thickening agent. This can hinder droplet movement and reduce the likelihood of coalescence. |
Issue 2: Particle Size is Too Small
| Possible Cause | Recommended Solution |
| Excessive Emulsification Energy | Reduce the homogenization or stirring speed. Very high shear can lead to the formation of extremely fine droplets. |
| High Surfactant Concentration | Decrease the surfactant concentration. An excess of surfactant can lead to the formation of a large number of very small micelles. |
| Low Concentration of Core Material | Increase the concentration of this compound. |
| Rapid Polymerization Rate | A very rapid polymerization can lead to the formation of a shell around very small initial droplets. Modify the reaction conditions (e.g., increase pH in melamine-formaldehyde systems) to slow down the polymerization rate. |
Issue 3: Broad Particle Size Distribution (Polydispersity)
| Possible Cause | Recommended Solution |
| Non-uniform Emulsification | Ensure consistent and uniform application of shear during the emulsification step. Use a homogenizer for a more uniform droplet size distribution compared to simple stirring. |
| Droplet Coalescence | Optimize surfactant concentration and type to effectively stabilize the emulsion. Increase the viscosity of the continuous phase to reduce droplet mobility. |
| Ostwald Ripening | This phenomenon, where larger droplets grow at the expense of smaller ones, can be minimized by using a core material with very low solubility in the continuous phase and by quickly solidifying the shell. |
| Inconsistent Polymerization | Ensure uniform temperature and pH throughout the reaction vessel to promote a consistent rate of shell formation on all droplets. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for microencapsulating this compound?
A1: The most common methods include in situ polymerization using melamine-formaldehyde resin, interfacial polymerization to form a polyurea shell, and the sol-gel method to create a silica shell.
Q2: How does pH affect particle size in melamine-formaldehyde microencapsulation?
A2: In melamine-formaldehyde systems, pH is a critical parameter. A lower pH generally accelerates the polycondensation reaction, leading to a faster formation of the shell. However, excessively acidic conditions can result in porous or raspberry-like shells. Modulating the pH during the process can be used to control shell thickness and homogeneity.
Q3: What is a typical size range for this compound microcapsules?
A3: The particle size of this compound microcapsules can vary widely depending on the encapsulation method and process parameters. Reported sizes range from a few micrometers to over 100 micrometers. For example, microcapsules produced by emulsion polymerization with a melamine-formaldehyde shell have been reported with an average diameter of 4µm. In contrast, PMMA-butyl stearate capsules have been synthesized with an average diameter of 105µm. Silica microcapsules containing this compound have been prepared with a median diameter of 5.2 µm.
Q4: Can spray drying be used for this compound microencapsulation?
A4: Yes, spray drying is a viable technique for microencapsulation and can produce particles in the range of 0.5 to 50 µm. The final particle size is influenced by parameters such as the atomizer type, feed solution concentration, and drying gas temperature.
Q5: How can I measure the particle size and distribution of my microcapsules?
A5: Particle size and distribution can be measured using techniques such as optical microscopy, scanning electron microscopy (SEM), and laser diffraction particle size analysis. For a detailed analysis of the distribution, curve-fitting computer programs can be used to assess whether the distribution is unimodal or bimodal.
Experimental Protocols
Protocol 1: In Situ Polymerization with Melamine-Formaldehyde
This protocol is based on the method described for the microencapsulation of this compound with a melamine-formaldehyde shell.
Materials:
-
This compound
-
Melamine
-
Formaldehyde solution (37%)
-
Sodium lauryl sulfate (SLS)
-
Polyvinyl alcohol (PVA)
-
Sodium carbonate
-
Acetic acid
-
Distilled water
Procedure:
-
Preparation of Melamine-Formaldehyde Prepolymer:
-
Dissolve 4.9 g of melamine and 9.5 g of 37% formaldehyde in 100 mL of distilled water.
-
Adjust the pH to 8.5–9.0 using a 10% sodium carbonate solution.
-
-
Emulsion Formation:
-
Prepare a 1% SLS aqueous solution.
-
Add 10 g of this compound to 100 mL of the 1% SLS solution.
-
Stir vigorously with a mechanical stirrer at 1000 rpm for approximately 30 minutes to form a stable oil-in-water emulsion.
-
-
Polymerization:
-
Add the prepared emulsion to the melamine-formaldehyde prepolymer solution.
-
Adjust the pH to 4.0–5.0 with acetic acid to initiate polymerization.
-
Add 0.6 g of polyvinyl alcohol to the mixture to prevent agglomeration.
-
Stir the mixture at 50°C for 1 hour.
-
-
Washing and Drying:
-
Filter the resulting microcapsules.
-
Wash with distilled water to remove unreacted monomers and surfactant.
-
Dry the microcapsules in an oven at a suitable temperature.
-
Quantitative Data on Particle Size Control
Table 1: Effect of pH on Melamine-Formaldehyde Shell Thickness
| pH Modulation Strategy | Shell Thickness (nm) |
| pH 6.0 -> 5.0 | 128 |
| pH 6.0 -> 8.0 -> 6.0 -> 5.0 | 160 |
| pH 6.0 -> 8.0 -> 6.0 -> 8.0 -> 6.0 -> 5.0 | 190 |
Table 2: Examples of this compound Microcapsule Sizes from Literature
| Core Material | Shell Material | Encapsulation Method | Average Particle Size | Reference |
| This compound | Melamine-Formaldehyde | Emulsion Polymerization | 4 µm | |
| This compound | Polymethylmethacrylate (PMMA) | Not specified | 105 µm | |
| This compound | Silica | Sol-Gel | 5.2 µm (median) | |
| This compound | Polyurea | Interfacial Polycondensation | 20-35 µm |
Visualizations
Caption: Workflow for in situ polymerization of this compound microcapsules.
Caption: Factors influencing final particle size in microencapsulation.
References
- 1. Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing this compound as a Phase-Change Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Microencapsulation of this compound with melamine- formaldehyde resin: Effect of decreasing the pH value on the composition and thermal stability of microcapsules | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Butyl Stearate and Dioctyl Phthalate as PVC Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of butyl stearate (BS) and dioctyl phthalate (DOP) for their application as plasticizers in polyvinyl chloride (PVC). Due to the widespread use of DOP and emerging interest in bio-based, phthalate-free alternatives like this compound, this comparison aims to provide objective performance data and detailed experimental methodologies to inform material selection and development.
Dioctyl phthalate has long been the industry standard for flexible PVC applications due to its cost-effectiveness and excellent plasticizing efficiency.[1] However, concerns over the potential health and environmental impacts of phthalates have driven research into safer alternatives.[2] this compound, a fatty acid ester, is being explored as a non-toxic and more environmentally friendly option.[3]
Mechanism of PVC Plasticization
Plasticizers function by embedding themselves between the polymer chains of PVC.[4][5] This increases the "free volume" and reduces the intermolecular forces (van der Waals forces) between the chains, allowing them to move more freely. The result is a decrease in the glass transition temperature (Tg) of the polymer, transforming the rigid PVC into a more flexible and workable material. The efficiency of a plasticizer is largely dependent on its compatibility with the PVC matrix, which is influenced by factors such as molecular size, polarity, and chemical structure. Phthalate esters like DOP achieve good compatibility through the interaction of their polar ester groups with the polar C-Cl bond in PVC. Fatty acid esters, such as this compound, are also being investigated for their plasticizing effects.
Performance Data Comparison
Table 1: Physicochemical Properties
| Property | This compound | Dioctyl Phthalate (DOP) |
| CAS Number | 123-95-5 | 117-81-7 |
| Molecular Formula | C22H44O2 | C24H38O4 |
| Molecular Weight | 340.58 g/mol | 390.56 g/mol |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | Colorless, oily, viscous liquid |
| Odor | Odorless or faintly fatty | Slight, mild odor |
| Boiling Point | 343 °C | ~384 °C |
| Melting/Freezing Point | 17-22 °C | -50 °C |
| Density | ~0.86 g/mL at 20°C | ~0.985 g/mL at 20°C |
| Water Solubility | Insoluble | Insoluble |
Table 2: Performance in PVC (Comparative Overview)
| Performance Metric | PVC with this compound (in PIMs) | PVC with Dioctyl Phthalate (General Purpose) |
| Tensile Strength | Data not available in a directly comparable format. | Decreases with increasing concentration. |
| Elongation at Break | Data not available in a directly comparable format. | Increases with increasing concentration. |
| Hardness (Shore A/D) | Data not available. | Decreases with increasing concentration. |
| Thermal Stability | Data not available. | Good stability to heat. |
| Migration Resistance | Data not available. | Can migrate from the PVC matrix. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are the standard experimental protocols for key performance indicators.
Mechanical Properties (Tensile Strength and Elongation at Break)
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens from the plasticized PVC sheets according to the dimensions specified in ASTM D638.
-
Conditioning: Condition the specimens at a standard temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%) for at least 40 hours prior to testing.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fails.
-
Record the force and elongation throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Hardness
-
Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.
-
Methodology:
-
Specimen Preparation: Use a flat, smooth section of the plasticized PVC sheet with a minimum thickness of 6 mm. Thinner sheets can be stacked to achieve the required thickness.
-
Conditioning: Condition the specimens as described for tensile testing.
-
Testing:
-
Place the specimen on a hard, flat surface.
-
Press the durometer (Shore A or Shore D scale, depending on the material's hardness) firmly and vertically onto the specimen.
-
Read the hardness value within one second of firm contact.
-
Take multiple readings at different locations on the specimen and average the results.
-
-
Thermal Stability
-
Method: Thermogravimetric Analysis (TGA)
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the plasticized PVC is placed in a TGA crucible.
-
Testing:
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Analysis:
-
The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the decomposition of the plasticizer and the PVC.
-
The onset temperature of decomposition is used as a measure of thermal stability. A higher onset temperature indicates greater thermal stability.
-
-
Migration Resistance
-
Standard: ISO 176 - Plastics — Determination of loss of plasticizers — Activated carbon method.
-
Methodology:
-
Sample Preparation: Cut circular specimens from the plasticized PVC sheet and weigh them accurately.
-
Testing:
-
Place each specimen between layers of activated carbon in a sealed container.
-
Heat the container in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).
-
-
Analysis:
-
After cooling, remove the specimens and carefully clean off any adhering activated carbon.
-
Reweigh the specimens.
-
-
Calculation: The percentage weight loss is calculated, which corresponds to the amount of plasticizer that has migrated from the PVC.
-
Conclusion
Dioctyl phthalate remains a widely used and effective plasticizer for PVC, offering a good balance of performance and cost. However, the growing demand for safer and more sustainable materials has spurred the investigation of alternatives like this compound. While direct comparative data in standard PVC formulations is limited, this compound shows promise as a non-toxic, bio-based plasticizer. Further research directly comparing the performance of this compound and other fatty acid esters with DOP in conventional flexible PVC applications is warranted to fully assess their potential as viable alternatives. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. greenchemindustries.com [greenchemindustries.com]
- 2. Determination of dialkyl phthalate esters in indoor air of PVC industry: Risk assessment for human health using Monte-Carlo simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 123-95-5 [chemicalbook.com]
- 4. kgt88.com [kgt88.com]
- 5. Plasticizer - Wikipedia [en.wikipedia.org]
A Comparative Performance Analysis of Butyl Stearate and Other Fatty Acid Esters as Phase Change Materials
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the thermal performance of butyl stearate and other fatty acid esters as phase change materials (PCMs). Supported by experimental data, this document provides a comprehensive overview to inform material selection for thermal energy storage and controlled-release applications.
Fatty acid esters have garnered significant attention as organic phase change materials due to their high latent heat storage capacity, chemical stability, tunable phase transition temperatures, and biocompatibility. These properties make them excellent candidates for a wide range of applications, from passive thermal regulation in buildings and electronics to sophisticated temperature-sensitive drug delivery systems. This guide focuses on the comparative performance of this compound and other common fatty acid esters, presenting key thermal properties in a structured format and detailing the experimental protocols for their characterization.
Quantitative Performance Data
The thermal properties of fatty acid esters are primarily dictated by the chain lengths of both the fatty acid and the alcohol moieties. Generally, for a given alcohol, an increase in the fatty acid chain length results in a higher melting point and latent heat of fusion. A similar trend is observed when the alcohol chain length is increased for a given fatty acid. The following tables summarize the key thermal performance data for various fatty acid esters.
Table 1: Thermal Properties of this compound
| Property | Value | Reference |
| Melting Point (°C) | 18.64 - 21.0 | [1][2] |
| Freezing Point (°C) | 13.28 | [1] |
| Latent Heat of Fusion (J/g) | 120.59 - 135.5 | [1][2] |
| Thermal Stability | Stable up to 1000 thermal cycles | |
| Decomposition Temperature (°C) | 238 - 240 |
Table 2: Comparative Thermal Properties of Other Fatty Acid Esters
| Fatty Acid | Ester | Melting Point (°C) | Latent Heat of Fusion (J/g) | Reference |
| Myristic Acid | Methyl Myristate | 18.5 | 200.1 | |
| Palmitic Acid | Methyl Palmitate | 30.5 | 215.4 | |
| Stearic Acid | Methyl Stearate | 38.2 | 225.2 | |
| Behenic Acid | Methyl Behenate | ~50 | >190 | |
| Lauric Acid | Ethyl Laurate | -10 | - | |
| Palmitic Acid | Ethyl Palmitate | 24.5 | 201.3 | |
| Stearic Acid | Ethyl Stearate | 33.5 | 210.2 | |
| Myristic Acid | Propyl Myristate | 9.0 | 175.6 | |
| Palmitic Acid | Propyl Palmitate | 21.5 | 192.4 | |
| Stearic Acid | Propyl Stearate | 28.5 | 205.1 | |
| Lauric Acid | Butyl Laurate | -1.5 | 150.1 | |
| Myristic Acid | Butyl Myristate | 12.5 | 170.3 | |
| Palmitic Acid | Butyl Palmitate | 25.5 | 185.2 | |
| Stearic Acid | Decyl Stearate | 29.1 | 185.0 |
Experimental Protocols
The characterization of the thermal properties of fatty acid esters as PCMs relies on a set of standardized experimental techniques. The following protocols are commonly employed:
1. Determination of Phase Change Temperatures and Latent Heat of Fusion (Differential Scanning Calorimetry - DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase change, the sample absorbs or releases heat, which is detected as a peak in the DSC curve. The peak temperature corresponds to the phase change temperature, and the area under the peak is proportional to the latent heat.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The cell is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transition.
-
The heat flow is recorded as a function of temperature.
-
-
Data Analysis: The onset and peak temperatures of the endothermic (melting) and exothermic (freezing) peaks are determined. The latent heat of fusion is calculated by integrating the area of the melting peak.
2. Thermal Stability Assessment (Thermogravimetric Analysis - TGA and Thermal Cycling)
-
Principle (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature of the material.
-
Apparatus (TGA): A thermogravimetric analyzer.
-
Procedure (TGA):
-
A small sample is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored. The temperature at which significant mass loss begins is considered the decomposition temperature.
-
-
Principle (Thermal Cycling): Repeatedly melting and freezing the PCM to simulate long-term use and evaluate the stability of its thermal properties.
-
Apparatus (Thermal Cycling): A thermal cycler or a temperature-controlled bath.
-
Procedure (Thermal Cycling):
-
The PCM sample is subjected to a large number of melt/freeze cycles (e.g., 1000 cycles).
-
After a set number of cycles, the thermal properties (melting point and latent heat) are re-measured using DSC.
-
-
Data Analysis: Changes in the melting point and latent heat of fusion after cycling are evaluated to determine the material's long-term stability.
3. Thermal Conductivity Measurement
-
Principle: Various methods can be used, such as the transient hot wire or guarded hot plate method, to measure the rate at which heat is conducted through the material.
-
Apparatus: A thermal conductivity analyzer.
-
Procedure (Transient Hot Wire):
-
A thin wire (the sensor) is embedded in the liquid or solid PCM.
-
A short pulse of electrical current is passed through the wire, causing it to heat up.
-
The rate at which the wire cools down is measured, which is related to the thermal conductivity of the surrounding material.
-
-
Data Analysis: The thermal conductivity is calculated from the temperature change of the wire over time.
Mandatory Visualizations
Caption: Experimental workflow for the characterization and comparison of fatty acid ester PCMs.
Caption: Mechanism of temperature-triggered drug release using PCMs and synergistic effects of hyperthermia.
Conclusion
This compound and other fatty acid esters offer a versatile platform for the development of PCMs with tunable thermal properties. The selection of a specific ester is contingent on the desired operating temperature range and energy storage capacity of the target application. As a general trend, for a given alcohol, increasing the chain length of the fatty acid results in a higher melting point and latent heat of fusion. Similarly, for a given fatty acid, a longer alcohol chain also leads to an increase in these properties. This compiled data and the detailed experimental protocols serve as a valuable resource for the informed selection and characterization of fatty acid ester-based PCMs for advanced thermal management and therapeutic applications. The biocompatibility of many of these esters further enhances their potential in the field of drug development for creating novel, stimuli-responsive delivery systems.
References
A Comparative Guide to the Validation of Butyl Stearate Purity: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a cornerstone of quality control and product efficacy. Butyl stearate, a common excipient and emollient in pharmaceuticals and cosmetics, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We will delve into the principles of each method, provide detailed experimental protocols, and present a quantitative comparison to aid in selecting the most suitable technique for your analytical needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[1] The separation is based on the differential interactions of the sample components with the stationary phase.[1] For a relatively non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach, where the stationary phase is non-polar and the mobile phase is polar.[2] A key advantage of HPLC is its ability to analyze many compounds directly without the need for chemical modification (derivatization).[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] In GC, a sample is vaporized and separated into its components as it travels through a column with the help of an inert carrier gas. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing detailed structural information and enabling confident identification. Due to the low volatility of this compound, a derivatization step is often necessary to convert it into a more volatile compound suitable for GC analysis.
Experimental Protocols
HPLC Method for this compound Purity
This protocol is designed for the direct analysis of this compound and its potential non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in isopropanol and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 80% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detector (CAD):
-
Nebulizer Temperature: 35°C
-
Evaporation Temperature: 60°C
-
Gas Flow: 1.2 L/min
-
GC-MS Method for this compound Purity
This protocol involves a derivatization step to enhance the volatility of this compound and its potential impurities.
1. Sample Preparation (Transesterification):
-
Accurately weigh about 1 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 70°C for 2 hours.
-
After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution.
-
Vortex the mixture vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Quantitative Data Presentation
The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound and its common impurities, such as butyl palmitate, stearic acid, and butanol. The data presented is a realistic representation based on the capabilities of each technique.
| Performance Parameter | HPLC with CAD/ELSD | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng on column | 0.1 - 10 pg on column |
| Limit of Quantitation (LOQ) | 50 - 150 ng on column | 0.5 - 30 pg on column |
| Linearity (R²) | > 0.99 (with power function) | > 0.995 |
| Precision (RSD%) | < 5% | < 3% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Analysis Time per Sample | ~25 minutes | ~30 minutes |
| Derivatization Required | No | Yes |
Mandatory Visualizations
Comparison and Conclusion
Both HPLC and GC-MS are robust and reliable techniques for validating the purity of this compound. The choice between them hinges on the specific analytical requirements.
HPLC offers a more straightforward and direct method of analysis, with simpler sample preparation, making it well-suited for routine quality control and higher sample throughput. The use of universal detectors like CAD or ELSD allows for the analysis of this compound and its non-volatile impurities without the need for derivatization.
GC-MS , on the other hand, provides unparalleled sensitivity and specificity. It is the method of choice when trace-level impurities need to be detected and definitively identified. The mass spectral data provides a high degree of confidence in the structural elucidation of unknown peaks. However, the requirement for derivatization adds a layer of complexity to the sample preparation workflow.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Emollient Properties of Butyl Stearate and Isopropyl Myristate
In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate emollient is paramount to achieving desired product performance and consumer appeal. Both Butyl Stearate and Isopropyl Myristate are widely utilized esters that impart softening and smoothing properties to the skin. This guide provides a detailed comparison of their emollient characteristics, supported by available experimental data and standardized testing protocols, to aid researchers, scientists, and drug development professionals in their formulation decisions.
Executive Summary
This compound and Isopropyl Myristate are effective emollients, each offering distinct sensory and functional benefits. This compound is characterized by its lubricating and conditioning properties, forming a non-greasy, protective film on the skin.[1][2][3] In contrast, Isopropyl Myristate is recognized for its lightweight, silky feel, rapid absorption, and its ability to reduce the greasiness of formulations while enhancing the penetration of other active ingredients.[4][5] While direct comparative quantitative data from a single study is limited, this guide synthesizes available data to draw meaningful comparisons.
Data Presentation: A Side-by-Side Look at Emollient Performance
The following table summarizes the key performance indicators for this compound and Isopropyl Myristate based on available data. It is important to note that these values are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
| Property | This compound | Isopropyl Myristate | Unit |
| Skin Hydration | Qualitative data suggests good moisturizing properties by forming a moisture-trapping film. | Known to lock in hydration and is used as a moisturizer in cosmetic preparations. | Corneometer Units (a.u.) |
| Transepidermal Water Loss (TEWL) | Forms a hydrophobic film which helps prevent moisture loss. | Forms a protective barrier to prevent moisture loss. | g/m²/h |
| Spreadability | Described as having good spreading properties. | 1200 | mm²/10 min |
| Viscosity | 8-10 | Low | cP at 25°C |
| Sensory Profile | Lubricating, non-greasy feel. | Lightweight, silky, non-greasy feel. | - |
Experimental Protocols
To ensure standardized and reproducible results in the evaluation of emollient properties, the following experimental protocols are widely accepted in the industry.
Skin Hydration Measurement
The Corneometer® is a standard instrument for measuring the hydration level of the stratum corneum.
-
Principle: The measurement is based on the capacitance of the skin's surface. Water has a significantly higher dielectric constant than other skin components, so changes in capacitance are directly related to skin hydration.
-
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
-
Procedure:
-
Subjects are acclimatized in a room with controlled temperature and humidity for at least 20 minutes.
-
A baseline measurement is taken on a defined area of the skin (e.g., the volar forearm).
-
A standardized amount of the test substance is applied to the test area.
-
Measurements are taken at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application.
-
The probe is pressed onto the skin, and the capacitance value, expressed in arbitrary Corneometer units (a.u.), is recorded. Higher values indicate greater skin hydration.
-
Transepidermal Water Loss (TEWL) Measurement
The Tewameter® is the industry standard for assessing the skin's barrier function by measuring TEWL.
-
Principle: The instrument measures the water vapor gradient on the skin's surface, which is directly proportional to the rate of transepidermal water loss.
-
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).
-
Procedure:
-
Subjects are acclimatized in a controlled environment.
-
A baseline TEWL measurement is taken from a defined skin area.
-
The test substance is applied to the designated area.
-
The probe, containing temperature and humidity sensors, is held on the skin surface.
-
The instrument calculates the TEWL in grams per square meter per hour (g/m²/h). A lower TEWL value indicates a more intact skin barrier.
-
Spreadability Testing
The spreadability of an emollient is a critical factor in its sensory perception and application.
-
Principle: This method determines the area over which a defined volume of a substance spreads on a standardized surface over a specific time.
-
Apparatus: Micropipette, standardized artificial skin substrate (e.g., Vitro-Skin®), digital camera, and image analysis software.
-
Procedure:
-
A specified volume of the emollient is applied to the center of the artificial skin substrate.
-
The substance is allowed to spread for a defined period (e.g., 10 minutes).
-
A digital image of the spread area is captured.
-
Image analysis software is used to calculate the total area of spread in square millimeters (mm²). A larger area indicates greater spreadability.
-
Visualization of Experimental and Logical Relationships
To further clarify the processes and comparisons discussed, the following diagrams are provided.
Conclusion
The choice between this compound and Isopropyl Myristate will ultimately depend on the specific requirements of the formulation. For products where a substantive, protective barrier and a lubricious feel are desired, this compound is an excellent candidate. For formulations requiring a light, fast-absorbing, and non-greasy sensory profile, with the added benefit of enhancing active ingredient delivery, Isopropyl Myristate is a superior choice. The experimental protocols outlined provide a robust framework for conducting in-house evaluations to determine the most suitable emollient for a given application. Further direct comparative studies would be beneficial to provide a more definitive quantitative differentiation between these two versatile cosmetic ingredients.
References
assessing the biodegradability of butyl stearate versus mineral oil-based lubricants
A comprehensive comparison reveals that butyl stearate, a fatty acid ester, demonstrates superior biodegradability over traditional mineral oil-based lubricants, positioning it as a more environmentally acceptable alternative in sensitive applications. This guide provides a detailed analysis of their comparative biodegradability, supported by experimental data and standardized testing protocols.
For researchers, scientists, and drug development professionals seeking sustainable laboratory and manufacturing solutions, the choice of lubricant can have a significant environmental impact. This guide delves into the biodegradability of this compound versus mineral oil-based lubricants, offering a clear, data-driven comparison to inform purchasing and formulation decisions.
Quantitative Biodegradability Comparison
The biodegradability of a substance is its susceptibility to be broken down by microorganisms into simpler, non-toxic compounds. The Organization for Economic Co-operation and Development (OECD) has established a series of rigorous tests to assess the "ready biodegradability" of chemicals. A substance is considered readily biodegradable if it biodegrades by at least 60% within a 28-day period under specific test conditions.
| Lubricant Base | Test Method | Biodegradation (%) | Timeframe | Classification | Source |
| This compound | OECD 301 Analogy | Expected >60% | 28 Days | Readily Biodegradable | |
| Mineral Oil | OECD 301F | 56.32% | 28 Days | Inherently Biodegradable | [1] |
| Mineral Oil | OECD 301F | 61.23% | 47 Days | Inherently Biodegradable | [1] |
| Mineral Oil | OECD 301B | <40% | 28 Days | Inherently Biodegradable | |
| Esters (General) | OECD 301 | >60% | 28 Days | Readily Biodegradable | [2] |
Note: Data for this compound is based on the expected performance of chemically similar long-chain fatty acid esters.
The Environmental Advantage of this compound
The data clearly indicates that while some mineral oils may eventually biodegrade, they typically do so at a much slower rate and often fail to meet the stringent criteria for "ready biodegradability". This compound, being an ester, is more readily attacked by microbial enzymes, leading to a faster and more complete breakdown in the environment. This inherent chemical structure gives it a significant advantage in terms of its environmental persistence.
Experimental Protocols for Assessing Biodegradability
The most common methods for testing the ready biodegradability of lubricants are the OECD 301B (CO2 Evolution Test) and the OECD 301F (Manometric Respirometry Test). These tests are suitable for poorly soluble substances like oils and lubricants.
OECD 301B: CO2 Evolution Test
This method determines the biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they consume the test material.
-
Preparation of Test Medium: A mineral medium containing essential salts and a microbial inoculum (typically from activated sludge) is prepared.
-
Introduction of Test Substance: A known concentration of the test substance (e.g., this compound or mineral oil) is added to the test flasks.
-
Incubation: The flasks are incubated in the dark at a constant temperature (around 22°C) for 28 days. The mixture is continuously aerated with CO2-free air.
-
CO2 Measurement: The CO2 evolved from the biodegradation process is trapped in a potassium hydroxide solution and quantified by titration or with an inorganic carbon analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches at least 60% of the theoretical CO2 production within a 10-day window during the 28-day test.
OECD 301F: Manometric Respirometry Test
This method assesses biodegradability by measuring the oxygen consumed by microorganisms during the degradation of the test substance.
-
Preparation of Test Medium: Similar to OECD 301B, a mineral medium with a microbial inoculum is used.
-
Introduction of Test Substance: The test substance is added to sealed flasks.
-
Incubation: The flasks are incubated at a constant temperature with constant stirring for 28 days.
-
Oxygen Consumption Measurement: The consumption of oxygen is measured using a manometer, which detects pressure changes within the sealed flask. As microorganisms degrade the substance, they consume oxygen, leading to a pressure drop.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. The same 60% in a 10-day window criterion applies for ready biodegradability.
Visualizing the Experimental Workflow
To better understand the process of assessing biodegradability, the following diagrams illustrate the logical flow of the OECD 301B and a general workflow for lubricant biodegradability assessment.
References
evaluation of butyl stearate as a bio-based alternative to synthetic plasticizers
A Comparative Guide for Researchers and Drug Development Professionals
The increasing demand for safer, more sustainable materials has propelled the search for bio-based alternatives to conventional synthetic plasticizers, such as phthalates and adipates. Butyl stearate, a fatty acid ester derived from renewable resources, has emerged as a promising candidate. This guide provides an objective comparison of this compound's performance with common synthetic plasticizers, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their material selection process.
Performance Comparison: this compound vs. Synthetic Plasticizers
The selection of a plasticizer is critical to achieving the desired flexibility, durability, and safety of a polymer. While comprehensive head-to-head studies directly comparing this compound with di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) adipate (DOA) in standard Polyvinyl Chloride (PVC) formulations are limited in publicly available literature, existing research on polymer inclusion membranes (PIMs) provides valuable insights into its performance characteristics.
Key Performance Indicators:
| Property | This compound (BTS) | Di(2-ethylhexyl) phthalate (DEHP) | Di(2-ethylhexyl) adipate (DOA) | Dibutyl Sebacate (DBS) | 2-nitrophenyl octyl ether (NPOE) |
| Plasticizing Efficiency | Effective in reducing the glass transition temperature (Tg) of PVC, enhancing flexibility.[1] | High plasticizing efficiency. | Good low-temperature flexibility. | High plasticizing efficiency. | High plasticizing efficiency. |
| Thermal Stability | Contributes to improved heat resistance in PVC formulations.[1] | Generally good thermal stability. | Lower thermal stability compared to phthalates. | Good thermal stability. | Moderate thermal stability. |
| Migration Resistance | Data in standard PVC formulations is limited. | Prone to migration, raising health concerns.[2][3] | Higher migration potential than some phthalates. | Lower migration than DEHP. | Varies with polymer matrix. |
| Biocompatibility | Considered non-toxic and safe for use in cosmetics and as a food additive.[4] | Associated with endocrine disruption and other health risks. | Lower toxicity profile than DEHP. | Generally considered safer than DEHP. | Data on biocompatibility is application-specific. |
| Cost-Effectiveness | Considered a cost-effective alternative to adipates and sebacates. | Low cost, a primary reason for its widespread use. | Generally more expensive than DEHP. | More expensive than DEHP and adipates. | Can be expensive. |
Mechanical Properties of Plasticized Polymer Inclusion Membranes (PIMs) with PVC:
| Plasticizer | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| This compound (BTS) | 1.8 ± 0.2 | 280 ± 30 | 15 ± 2 |
| Dibutyl Sebacate (DBS) | 2.5 ± 0.3 | 250 ± 20 | 20 ± 3 |
| 2-nitrophenyl octyl ether (NPOE) | 2.2 ± 0.1 | 180 ± 15 | 25 ± 2 |
Data extracted from a study on Polymer Inclusion Membranes (PIMs) and may not be directly representative of performance in standard PVC formulations.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. Below are summarized protocols for key experiments.
Sample Preparation (for PVC)
-
Materials: PVC resin, plasticizer (this compound, DEHP, DOA), thermal stabilizer.
-
Procedure:
-
Dry the PVC resin to remove moisture.
-
Prepare different formulations by blending PVC with varying concentrations of the plasticizer (e.g., 20, 30, 40 parts per hundred of resin - phr) and a standard amount of thermal stabilizer in a two-roll mill at a specified temperature (e.g., 160-170°C) until a homogeneous sheet is formed.
-
Press the milled sheets into films of uniform thickness using a hydraulic press at a controlled temperature and pressure.
-
Anneal the films to relieve internal stresses and then cut them into standard shapes for subsequent testing.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
A small, weighed sample of the plasticized PVC film is sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow is monitored, and the glass transition temperature (Tg) is determined from the midpoint of the step transition in the DSC thermogram. This indicates the plasticizing efficiency.
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
A weighed sample of the plasticized PVC film is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition provides a measure of the material's thermal stability.
-
Migration Testing
-
Overall Migration:
-
Cut the plasticized PVC film into specific dimensions.
-
Immerse the samples in a food simulant (e.g., 10% ethanol for aqueous food, 50% ethanol for fatty food, or olive oil) in a migration cell.
-
Incubate at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).
-
After incubation, remove the film, and evaporate the food simulant.
-
The overall migration is determined by the weight of the non-volatile residue.
-
-
Specific Migration:
-
Follow the same immersion procedure as for overall migration.
-
After the incubation period, analyze the concentration of the specific plasticizer in the food simulant using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Mechanical Properties
-
Tensile Testing (ASTM D882/ISO 527-3):
-
Cut the plasticized PVC films into dumbbell-shaped specimens.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
-
Mount the specimen in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen breaks.
-
Record the load and elongation to determine tensile strength, elongation at break, and Young's modulus.
-
Visualizing the Impact: Workflows and Pathways
To better understand the evaluation process and the toxicological concerns associated with synthetic plasticizers, the following diagrams are provided.
The diagram above illustrates the typical workflow for evaluating the performance of different plasticizers in PVC, from sample preparation to data analysis.
This diagram contrasts the known toxicological pathways of phthalates with the favorable biocompatibility profile of this compound. Phthalates have been shown to interact with various cellular signaling pathways, leading to adverse health effects. In contrast, this compound is readily metabolized into naturally occurring substances and is not associated with such toxicological endpoints.
Conclusion
This compound presents a compelling case as a bio-based alternative to synthetic plasticizers like DEHP. Its favorable safety profile, cost-effectiveness, and effective plasticizing properties make it a strong candidate for a wide range of applications, including those in sensitive fields such as drug development and medical devices. While the available data is promising, further direct comparative studies against industry-standard synthetic plasticizers in various polymer systems are warranted to fully elucidate its performance characteristics. The detailed experimental protocols provided in this guide offer a framework for conducting such evaluations. The absence of known adverse toxicological pathways for this compound, in stark contrast to the concerns surrounding phthalates, positions it as a sustainable and safer choice for future material formulations.
References
A Comparative Guide to the Spectroscopic Characterization of Synthesized Butyl Stearate: FTIR vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of butyl stearate, a common excipient and plasticizer in the pharmaceutical and cosmetic industries, necessitates robust analytical characterization to confirm its molecular structure and purity. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary techniques routinely employed for this purpose. This guide provides an objective comparison of their performance in characterizing synthesized this compound, supported by experimental data and detailed protocols.
At a Glance: FTIR vs. NMR for this compound Analysis
| Feature | FTIR Spectroscopy | NMR Spectroscopy |
| Information Provided | Identifies functional groups present (e.g., C=O, C-O). | Provides a detailed map of the carbon-hydrogen framework, confirming connectivity and identifying specific proton and carbon environments. |
| Sample Requirements | Minimal; can be analyzed neat (as a liquid). | Requires dissolution in a deuterated solvent (e.g., CDCl₃). |
| Sensitivity | Generally lower sensitivity. | Higher sensitivity, particularly for ¹H NMR. |
| Data Complexity | Relatively simple spectra with distinct peaks for functional groups. | More complex spectra with information on chemical shifts, spin-spin coupling, and integration. |
| Quantitative Analysis | Can be used for quantitative analysis, but often less precise than NMR. | Highly quantitative, with peak integrals in ¹H NMR directly proportional to the number of protons. |
| Confirmation of Structure | Confirms the presence of the ester functional group. | Provides unambiguous confirmation of the complete molecular structure. |
Experimental Data
FTIR Spectroscopic Data for this compound
The FTIR spectrum of this compound is characterized by the prominent absorption bands corresponding to its ester functional group and long alkyl chains.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1739 | C=O stretch | Ester |
| ~1173 | C-O stretch | Ester |
| ~2924 and ~2854 | C-H stretch | Alkyl chain (CH₂) |
| ~1465 | C-H bend | Alkyl chain (CH₂) |
| ~722 | C-H rock | Alkyl chain (-(CH₂)n-) |
Data compiled from multiple sources.[1][2][3]
NMR Spectroscopic Data for this compound
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the precise assignment of each proton and carbon atom in the this compound molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.06 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~2.28 | Triplet | 2H | -CH₂ -C(=O)O- |
| ~1.61 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.25 | Multiplet | ~28H | -(CH₂)₁₄- in stearate chain |
| ~0.92 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~0.88 | Triplet | 3H | -CH₃ at the end of stearate chain |
Data compiled from multiple sources.
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | C =O (Ester carbonyl) |
| ~64.1 | -O-CH₂ - (Butyl group) |
| ~34.4 | -CH₂ -C(=O)O- |
| ~31.9 | -(CH₂ )n- |
| ~30.7 | -O-CH₂-CH₂ - |
| ~29.7 - 29.1 | -(CH₂ )n- (Bulk methylene chain) |
| ~25.0 | -CH₂ -CH₂-C(=O)O- |
| ~22.7 | -CH₂ -CH₃ (Stearate end) |
| ~19.2 | -O-CH₂-CH₂-CH₂ - |
| ~14.1 | -CH₃ (Stearate end) |
| ~13.7 | -CH₃ (Butyl end) |
Data compiled from multiple sources.
Experimental Protocols
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol).
-
Allow the crystal to dry completely.
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as the absorbance of the ATR crystal itself.
-
-
Sample Analysis:
-
Place a single drop of the synthesized this compound liquid directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption peaks and compare them to known values for this compound.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (Typical):
-
Number of scans: 8-16
-
Relaxation delay: 1-5 seconds
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters (Typical):
-
Number of scans: 512-1024 (or more, as ¹³C is less sensitive)
-
Relaxation delay: 2 seconds
-
Proton decoupling is applied to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).
-
-
Visualization of Analytical Workflows
Caption: Experimental workflow for the characterization of synthesized this compound.
Caption: Logical relationship between spectral data and this compound's structure.
Conclusion
Both FTIR and NMR spectroscopy are indispensable for the characterization of synthesized this compound. FTIR provides a rapid and straightforward method to confirm the presence of the key ester functional group, making it an excellent tool for monitoring the progress of the synthesis reaction. However, for unambiguous confirmation of the complete molecular structure and assessment of purity, NMR spectroscopy is the superior technique. The detailed information from ¹H and ¹³C NMR spectra, including chemical shifts and coupling patterns, allows for the precise assignment of all atoms in the molecule. For comprehensive and reliable characterization, it is recommended to utilize both techniques in a complementary fashion.
References
Long-Term Stability of Butyl Stearate in Thermal Cycling: A Comparative Analysis
A deep dive into the thermal endurance of butyl stearate compared to paraffin wax and salt hydrates, providing researchers and drug development professionals with essential data for informed material selection in thermal management applications.
The long-term stability of phase change materials (PCMs) is a critical parameter for applications requiring reliable and repeatable thermal performance over numerous heating and cooling cycles. This guide offers an objective comparison of this compound, a fatty acid ester, with two common alternatives: paraffin wax and salt hydrates. The following sections present quantitative data from thermal cycling tests, detailed experimental protocols, and an examination of degradation mechanisms to assist researchers in selecting the optimal PCM for their specific needs.
Comparative Performance After Thermal Cycling
The long-term performance of PCMs is primarily evaluated by the change in their thermophysical properties, such as melting temperature and latent heat of fusion, after a significant number of thermal cycles. The following table summarizes the performance of this compound, paraffin wax, and a representative salt hydrate.
| Material | Initial Melting Temperature (°C) | Melting Temperature After Cycles (°C) | Initial Latent Heat of Fusion (J/g) | Latent Heat of Fusion After Cycles (J/g) | Number of Cycles | Key Observations |
| This compound | 18.64 - 21.0[1] | 18.21 - 20.8[2] | 120.59 - 135.5[1][2] | 105.1 - 119.18[2] | 1000 | Excellent thermal stability with minimal degradation in thermal properties. |
| Paraffin Wax | ~58-62 | ~58-62 (slight increase) | ~190-200 | ~170-180 (decrease of ~9-10%) | 10000 | Good thermal stability but shows a noticeable decrease in latent heat over a high number of cycles. |
| Salt Hydrate (e.g., Sodium Sulfate Decahydrate) | ~32 | Variable | ~251 | Significant decrease | < 100 | Prone to phase separation and supercooling, leading to a rapid decline in effective heat storage capacity. |
Understanding Degradation Pathways
The long-term performance of PCMs is intrinsically linked to their chemical and physical stability under repeated thermal stress. The primary degradation pathways for this compound and its alternatives differ significantly.
This compound: As a fatty acid ester, this compound's primary degradation concerns are hydrolysis and oxidation. Hydrolysis, the cleavage of the ester bond in the presence of water, can be accelerated by acidic or basic conditions. Oxidation can occur at elevated temperatures in the presence of oxygen, leading to the formation of compounds that can alter the material's thermal properties. However, studies show that this compound is thermally and chemically stable up to 1000 thermal cycles, with its decomposition temperature being significantly higher than its operating temperature.
Paraffin Wax: Paraffin waxes are mixtures of saturated hydrocarbons, which are generally chemically inert. Their degradation primarily involves thermal decomposition at high temperatures, leading to the breaking of C-C bonds and the formation of smaller hydrocarbon chains. This can result in a gradual decrease in the latent heat of fusion over a large number of cycles.
Salt Hydrates: The primary failure mechanism for salt hydrates is not chemical decomposition in the traditional sense, but rather physical phenomena. Phase separation occurs when the anhydrous salt precipitates and settles, failing to recombine with the water phase upon cooling. Supercooling is the phenomenon where the material cools below its freezing point without solidifying. Both of these issues lead to a significant and often rapid decline in the effective thermal energy storage capacity of the material.
Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures designed to simulate the long-term operational stresses on PCMs. The primary techniques used are Accelerated Thermal Cycling, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Accelerated Thermal Cycling
Objective: To subject the PCM to a large number of melting and freezing cycles in a controlled and expedited manner to observe changes in its thermal properties.
Apparatus: An automated thermal cycler or a programmable thermostatic water bath.
Procedure:
-
A known mass of the PCM is placed in a sealed container.
-
The container is subjected to repeated heating and cooling cycles. The temperature range is set to encompass the entire phase transition of the material, with upper and lower limits sufficiently above and below the melting and freezing points, respectively.
-
The heating and cooling rates are controlled to simulate application-relevant conditions, though often accelerated to reduce testing time.
-
Samples of the PCM are periodically extracted after a predetermined number of cycles (e.g., every 100 or 500 cycles) for analysis.
References
A Comparative Guide to the Synthesis of Butyl Stearate: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development and related fields, the synthesis of esters like butyl stearate is a fundamental process. The choice of synthetic methodology, whether traditional chemical catalysis or a biocatalytic enzymatic approach, significantly impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison of these two primary methods for synthesizing this compound, supported by experimental data and detailed protocols.
Performance Benchmark: Chemical vs. Enzymatic Synthesis
The selection of a synthetic route for this compound involves a trade-off between reaction speed and conditions versus selectivity and sustainability. The following table summarizes key performance indicators for each method, drawing from various experimental findings.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH, aminosulfonic acid) | Lipases (e.g., Novozym 435, Candida rugosa lipase) |
| Temperature | Higher (95 - 120°C)[1][2] | Milder (35 - 60°C)[3] |
| Reaction Time | Shorter (1 - 8.5 hours)[4][5] | Longer (up to 24 hours) |
| Yield | 58 - 95.9% | ~92% |
| Product Purity | Variable, potential for side reactions and charring | High, due to high selectivity of enzymes |
| Catalyst Reusability | Difficult and often not feasible | Possible, especially with immobilized enzymes (up to 5 cycles with satisfactory results) |
| Environmental Impact | Harsher conditions, use of corrosive catalysts, and potentially hazardous solvents | "Greener" process with milder conditions and a biodegradable catalyst |
| Substrate Molar Ratio (Alcohol:Acid) | Typically 2:1 | Can vary, for instance, 1:2 has shown satisfactory results |
Experimental Protocols
Below are detailed protocols for the synthesis of this compound using both chemical and enzymatic catalysis.
Chemical Synthesis: Acid-Catalyzed Fischer Esterification
This method involves the reaction of stearic acid and n-butanol in the presence of an acid catalyst, with the continuous removal of water to drive the reaction to completion.
Materials:
-
Stearic acid
-
n-butanol
-
Acid catalyst (e.g., aminosulfonic acid, p-toluenesulfonic acid, or concentrated sulfuric acid)
-
Toluene (optional, as an azeotropic agent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a three-necked flask equipped with a stirrer, a condenser, and a Dean-Stark or similar water separator, add the weighed stearic acid.
-
Heat the flask until the stearic acid melts.
-
Begin stirring and add the measured amounts of n-butanol and the acid catalyst.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the separator.
-
Continue the reaction until no more water is collected, indicating the reaction is complete (typically 3.5 hours).
-
Cool the reaction mixture.
-
The excess n-butanol can be removed by vacuum distillation.
-
The crude product is then purified. This may involve washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
The organic layer is dried over anhydrous sodium sulfate and then filtered.
-
The final product, this compound, is obtained by vacuum distillation, collecting the fraction at 175-190°C.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This method utilizes the high selectivity of lipases to catalyze the esterification of stearic acid and n-butanol under milder conditions.
Materials:
-
Stearic acid
-
n-butanol
-
Immobilized lipase (e.g., Novozym 435)
-
Heptane (or other suitable solvent, though solvent-free systems are also common)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a temperature-controlled reaction vessel, combine stearic acid, n-butanol, and the solvent (if used).
-
Add the immobilized lipase to the mixture.
-
The reaction is typically carried out at a temperature between 35-60°C with constant stirring (e.g., 250 rpm).
-
The progress of the reaction can be monitored by measuring the decrease in fatty acid content over time.
-
The reaction is allowed to proceed for a specified time, for example, 24 hours, to achieve high conversion.
-
Upon completion, the immobilized enzyme can be recovered by filtration for reuse.
-
The solvent (if used) is removed under reduced pressure.
-
The resulting this compound can be further purified if necessary, though the high selectivity of the enzyme often yields a product of high purity.
Visualizing the Processes
To better illustrate the workflows and comparative aspects of the two synthetic methods, the following diagrams are provided.
Caption: Workflow for Chemical vs. Enzymatic Synthesis of this compound.
Caption: Comparison of Chemical and Enzymatic Synthesis of this compound.
Conclusion
Both chemical and enzymatic methods offer effective routes for the synthesis of this compound. The traditional acid-catalyzed Fischer esterification is a time-tested method that can provide high yields in a relatively short reaction time. However, it requires harsh reaction conditions and the catalyst is not readily reusable.
In contrast, enzymatic synthesis presents a more sustainable and "greener" alternative. While the reaction times may be longer, the process is conducted under mild conditions, leading to a product of high purity with fewer byproducts. The ability to reuse the immobilized enzyme catalyst also offers a significant advantage in terms of cost-effectiveness and reduced waste over multiple cycles. The choice of method will ultimately depend on the specific priorities of the researcher or organization, balancing the need for speed and low initial cost against the desire for a more sustainable, high-purity process.
References
- 1. Page loading... [guidechem.com]
- 2. CN102675096B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butyl Stearate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of butyl stearate, safeguarding both personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be familiar with the immediate safety protocols for handling this compound. The substance is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1][2][3]. In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention[1][4].
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes protective gloves, protective clothing, and eye protection such as chemical safety goggles. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. It is crucial to remember that this compound should not be disposed of down the drain or released into the environment.
-
Containment of Spills: In the event of a spill, first remove all sources of ignition. Ventilate the area. Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Collection of Waste: Carefully collect the absorbed material and any contaminated soil or surfaces. Place the waste into a suitable, sealed, and properly labeled container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.
-
Waste Classification: Chemical waste generators must determine if the waste is classified as hazardous. Consult federal regulations such as the Resource Conservation and Recovery Act (RCRA) and any applicable state regulations to ensure complete and accurate classification.
-
Storage of Waste: Store the sealed container in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents. The storage area should be secure.
-
Final Disposal: Arrange for the disposal of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may also be incinerated.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | 160 °C / 320 °F |
| Autoignition Temperature | 355 °C |
| Melting Point/Range | 17 - 22 °C / 62.6 - 71.6 °F |
| Boiling Point/Range | 343 °C / 649.4 °F |
| ACGIH TLV (TWA) | 10 mg/m³ |
| NIOSH REL (TWA) | 10 mg/m³ |
| OSHA PEL (TWA) | 15 mg/m³ (total dust), 5 mg/m³ (respirable) |
ACGIH TLV (American Conference of Governmental Industrial Hygienists Threshold Limit Value), NIOSH REL (National Institute for Occupational Safety and Health Recommended Exposure Limit), OSHA PEL (Occupational Safety and Health Administration Permissible Exposure Limit), TWA (Time-Weighted Average)
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Butyl Stearate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Butyl Stearate, offering procedural, step-by-step guidance to foster a culture of safety and build unwavering trust in your operational protocols.
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation[1][2][3][4]. Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate risks.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. Use of a face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and protective work clothing. | Inspect gloves prior to use. For Nitrile rubber, a breakthrough time of 480 minutes and a thickness of 0.11 mm has been noted. Impervious clothing is recommended. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If exposure limits are exceeded or irritation is experienced, a full-face respirator with organic vapor cartridges may be necessary. Equipment should be NIOSH (USA) or CEN (EU) approved. |
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Store at room temperature.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store with compatible materials such as hydrocarbons, oils, esters, and aldehydes.
2. Handling and Use:
-
Always handle this compound in a well-ventilated area or within a properly operating chemical fume hood.
-
Avoid breathing vapors, mist, or gas.
-
Prevent contact with skin and eyes.
-
Wear the appropriate PPE as detailed in the table above.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
3. Spill Response:
-
In case of a spill, immediately remove all sources of ignition and ventilate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material, such as sand.
-
Collect the absorbed material and place it in a sealed container for disposal.
Disposal Plan for this compound Waste
1. Waste Collection:
-
Collect all this compound waste, including contaminated absorbent materials, in a suitable and closed container labeled for chemical waste.
2. Disposal Procedure:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
One suggested method is Flinn Suggested Disposal Method #18b.
-
Alternatively, the material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not dispose of this compound down the drain or into the environment.
First Aid Measures
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Experimental Workflow and Safety Protocols
To ensure operational safety and experimental integrity, a clear and logical workflow is essential. The following diagram outlines the key stages for handling this compound, from initial receipt to final disposal, incorporating critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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